3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Description
BenchChem offers high-quality 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[(4-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-11(6-14-4-1)8-16-9-13(7-15-16)12-3-5-17-10-12/h3,5,7,9-11,14H,1-2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAJCLVSZLVHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application Note: Synthesis Protocol for 3-((4-(Thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide.
Introduction & Retrosynthetic Strategy
The compound 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine represents a highly versatile scaffold frequently encountered in modern drug discovery, particularly within kinase inhibitor and GPCR ligand libraries. The architecture consists of a basic piperidine moiety linked via a methylene bridge to a 4-substituted pyrazole core.
As a Senior Application Scientist, I have designed this protocol to optimize atom economy, circumvent unnecessary protection/deprotection sequences, and maximize regiochemical control. The synthesis is executed in three robust stages:
-
Suzuki-Miyaura Cross-Coupling: Direct coupling of unprotected 4-bromo-1H-pyrazole with thiophen-3-ylboronic acid. Modern palladium catalysts tolerate the free pyrazole N-H, eliminating the need for a transient protecting group (e.g., THP or Boc)[1].
-
Regioselective N-Alkylation: Coupling the biaryl intermediate with tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. Expert Insight: Because the 4-substituted pyrazole is C2v symmetric, alkylation at either N1 or N2 yields the exact same product. This structural symmetry is a strategic advantage that entirely bypasses the regioselectivity issues typically plaguing 3- or 5-substituted pyrazoles.
-
Acidic Deprotection: Removal of the N-Boc group to unveil the basic piperidine amine[2].
Figure 1: Three-step synthetic workflow for the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-(Thiophen-3-yl)-1H-pyrazole via Suzuki Coupling
Causality & Design: Halogenated aminopyrazoles and unprotected pyrazoles often undergo competitive dehalogenation or poison palladium catalysts. Utilizing a bidentate phosphine ligand like dppf in Pd(dppf)Cl2 creates a sterically demanding and electron-rich palladium center that accelerates the oxidative addition and reductive elimination steps, suppressing side reactions[1].
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol, 1.0 eq), thiophen-3-ylboronic acid (1.53 g, 12.0 mmol, 1.2 eq), and K2CO3 (4.14 g, 30.0 mmol, 3.0 eq).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v, 40 mL). Sparge the suspension with argon or nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
-
Catalyst Addition: Quickly add Pd(dppf)Cl2⋅CH2Cl2 (408 mg, 0.5 mmol, 5 mol%). Seal the flask and heat to 90 °C for 12 hours.
-
Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting mass ( m/z 147/149) is consumed and the product mass ( m/z 151 [M+H]+ ) dominates.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.
-
Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the product as an off-white solid.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling step.
Step 2: N-Alkylation with Piperidine Linker
Causality & Design: We utilize Cs2CO3 in DMF rather than NaH or K2CO3 . The "cesium effect" provides superior solubility of the carbonate base in organic solvents and generates a highly polarizable, "naked" pyrazolate anion. This highly chemoselective environment ensures rapid nucleophilic attack on the sterically hindered primary bromide while suppressing elimination side-reactions[3].
Protocol:
-
Reaction Setup: Dissolve 4-(thiophen-3-yl)-1H-pyrazole (1.50 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) under nitrogen.
-
Base Addition: Add Cs2CO3 (6.52 g, 20.0 mmol, 2.0 eq) and stir at room temperature for 15 minutes to pre-form the pyrazolate anion.
-
Electrophile Addition: Add tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (3.06 g, 11.0 mmol, 1.1 eq). Heat the mixture to 80 °C for 10 hours.
-
Validation (In-Process): TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar pyrazole starting material.
-
Workup: Cool to room temperature and quench with ice water (50 mL). Extract the aqueous layer with EtOAc ( 3×30 mL).
-
Self-Validating Step: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×30 mL). This is critical to partition residual DMF into the aqueous phase, preventing it from co-eluting during chromatography.
-
-
Purification: Dry over Na2SO4 , concentrate, and purify via flash chromatography to isolate the Boc-protected intermediate.
Step 3: N-Boc Deprotection
Causality & Design: The Boc group is highly acid-labile. A 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) is the industry standard for clean deprotection[2]. Because the cleavage generates a tert-butyl cation (which can theoretically undergo electrophilic aromatic substitution with the electron-rich thiophene ring), the reaction is initiated at 0 °C to control the kinetics[2][4].
Protocol:
-
Reaction Setup: Dissolve the Boc-protected intermediate (2.0 g, ~5.7 mmol) in anhydrous DCM (10 mL) and cool to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (10 mL) dropwise to the stirred solution[2].
-
Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation (In-Process): Monitor via LC-MS. The target product will show an m/z of 248 [M+H]+ .
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Self-Validating Step: Co-evaporate the crude residue with toluene ( 3×15 mL) to azeotropically remove excess TFA, which prevents degradation of the free amine[2].
-
-
Free-Basing: Dissolve the resulting TFA salt in DCM (20 mL) and wash with saturated aqueous NaHCO3 until the aqueous layer is pH > 8. Extract, dry over Na2SO4 , and concentrate to yield the final product: 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine .
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes for the three-step synthesis, allowing for rapid experimental planning.
| Step | Transformation | Reagents & Catalyst | Temp / Time | Typical Yield | Purification Method |
| 1 | Suzuki Coupling | Pd(dppf)Cl2 , K2CO3 , Dioxane/ H2O | 90 °C / 12 h | 75 - 85% | Silica Gel (Hexanes/EtOAc) |
| 2 | N-Alkylation | Cs2CO3 , DMF | 80 °C / 10 h | 80 - 90% | Silica Gel (Hexanes/EtOAc) |
| 3 | Boc Deprotection | TFA, DCM (1:1 v/v) | 0 °C to RT / 2 h | 90 - 95% | Basic Workup ( NaHCO3 ) |
References
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL:1
-
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) Source: BenchChem URL:2
-
Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: ResearchGate URL:3
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCIPR URL:4
Sources
Comprehensive LC-MS and NMR Analytical Protocol for Pyrazole-Piperidine Scaffolds
Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Advanced Application Note & Protocol
Executive Summary
Pyrazole-piperidine derivatives are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, GPCR antagonists, and anti-coagulants. However, their structural duality presents significant analytical challenges. The piperidine ring is highly basic and conformationally flexible, while the planar pyrazole ring is prone to annular tautomerism.
As a Senior Application Scientist, I have designed this protocol to address these specific physicochemical behaviors. This guide provides a self-validating framework for developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods and definitive Nuclear Magnetic Resonance (NMR) structural elucidation workflows.
Part 1: LC-MS Method Development Protocol
The Physicochemical Challenge
The analytical behavior of this scaffold is dictated by its acid-base chemistry. Piperidine is a strong base (pKa ~10–11), meaning it is fully protonated under standard acidic LC-MS conditions (pH 2–3). While this protonation guarantees excellent ionization efficiency in Electrospray Ionization positive mode (ESI+), the positively charged nitrogen interacts strongly with residual ionized silanols on standard C18 silica columns. This secondary ion-exchange interaction causes severe peak tailing and poor chromatographic resolution[1].
Conversely, pyrazole is a weak base (pKa ~2.5) and remains mostly neutral under typical conditions, driving reversed-phase retention. To create a robust method, we must balance MS sensitivity with chromatographic peak shape by manipulating the mobile phase pH or utilizing specialized stationary phases[2].
LC-MS Workflow Optimization
LC-MS method development decision tree for basic pyrazole-piperidine compounds.
Step-by-Step LC-MS Protocol
Step 1: Solvent and Additive Preparation
-
Action: Prepare mobile phases using exclusively hypergrade LC-MS solvents and ultrapure water (Milli-Q® Type I) to prevent ion suppression and adduct formation[3].
-
Low pH Strategy: Prepare Mobile Phase A as Water + 0.1% Formic Acid, and Mobile Phase B as Acetonitrile + 0.1% Formic Acid. Formic acid is preferred over Trifluoroacetic acid (TFA) because TFA causes severe ion suppression in the MS source[3].
-
High pH Strategy (Alternative): Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate adjusted to pH 10 with aqueous ammonia. Causality: High pH neutralizes the piperidine ring, allowing it to partition cleanly into the stationary phase without silanol interference, yielding sharp peaks[2].
Step 2: Column Selection and Equilibration
-
Action: If utilizing the Low pH strategy, select a Mixed-Mode column (Reversed-Phase/Cation-Exchange). Causality: Nitrogen-containing heterocycles with high pKa values interact via a mixture of reversed-phase and ion-exchange mechanisms. A mixed-mode column harnesses the positive charge of piperidine for controlled retention rather than uncontrolled tailing[1].
-
Action: If utilizing the High pH strategy, select a sterically protected, high-pH tolerant C18 column (e.g., Gemini C18) to prevent silica dissolution.
Step 3: MS Source Optimization (ESI+)
-
Action: Set the MS to ESI positive mode. Tune the capillary voltage (typically 3.0–4.0 kV) and desolvation temperature (350–400 °C).
-
Self-Validation Check: Inject a 10 ng/mL standard. If the signal-to-noise ratio is poor under High pH conditions (due to lack of pre-formed ions), rely on the high organic content at elution to drive gas-phase ionization, or switch back to the Low pH/Mixed-Mode strategy[2].
Quantitative Comparison of Mobile Phase Additives
| Additive | pH Range | Effect on Piperidine | Effect on ESI+ Signal | Best Use Case for this Scaffold |
| 0.1% Formic Acid | 2.5 - 3.0 | Fully protonated (Tailing risk) | Excellent (Proton donor) | Default starting point; use with Mixed-Mode columns. |
| 0.05% TFA | ~2.0 | Fully protonated (Ion-paired) | Poor (Severe suppression) | Avoid unless required for extreme chromatographic resolution. |
| 10 mM NH₄HCO₃ / NH₃ | 9.0 - 10.0 | Neutralized (Sharp peaks) | Moderate to Good | Resolving severe tailing on standard C18 columns. |
Part 2: NMR Structural Elucidation Protocol
The Mechanistic Challenge
Structural elucidation of pyrazole-piperidines is complicated by dynamic molecular behaviors. Pyrazoles undergo annular tautomerism—a rapid prototropic exchange between the N1 and N2 positions. At room temperature, the rate of this exchange often matches the NMR timescale. This intermediate exchange rate causes the signals for the adjacent carbons (C3 and C5) and their attached protons to broaden significantly or disappear entirely into the baseline[4].
Simultaneously, the piperidine ring undergoes chair-chair conformational flipping. If bulky substituents are present, this can also lead to conformer-tautomer mixtures that complicate 1D spectra[5].
NMR Elucidation Workflow
NMR structural elucidation workflow addressing pyrazole tautomerism.
Step-by-Step NMR Protocol
Step 1: Solvent Selection and 1D Acquisition
-
Action: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3. Acquire standard ¹H and ¹³C NMR spectra at 25 °C.
-
Self-Validation Check: Inspect the ¹³C spectrum in the 100–140 ppm region. If the expected pyrazole C3/C5 carbon signals are missing or appear as broad, low-intensity humps, annular tautomerism is occurring[4].
Step 2: Variable-Temperature (VT) NMR
-
Action: If broadening is observed, switch the solvent to CDCl3 or CD3OD (which have lower freezing points than DMSO). Lower the probe temperature in 10 °C increments down to -20 °C or -30 °C.
-
Causality: Lowering the temperature slows the kinetic rate of the tautomeric exchange. Once the exchange is slower than the NMR timescale, the dynamic process is "frozen," and the broad humps will resolve into sharp, distinct sets of signals representing the individual tautomeric forms[5].
Step 3: 2D Connectivity Mapping (HMBC & HSQC)
-
Action: Acquire ¹H-¹³C HSQC to assign direct proton-carbon attachments. Follow with ¹H-¹³C HMBC to map the quaternary carbons and link the piperidine and pyrazole systems.
-
Causality: HMBC relies on long-range (2- to 3-bond) couplings. Look for the critical 3-bond correlation between the piperidine protons (e.g., at the point of attachment) and the pyrazole protonated carbons to confirm the scaffold backbone[6].
Step 4: Regiochemical Assignment via NOESY
-
Action: Acquire a 2D NOESY or ROESY spectrum.
-
Causality: 1D NMR and HMBC often cannot distinguish between 3-substituted and 5-substituted pyrazole regioisomers. NOESY identifies protons that are close in space (< 5 Å). A distinct Nuclear Overhauser Effect (NOE) cross-peak between the piperidine protons and the adjacent pyrazole ring proton definitively confirms the regiochemistry[4].
Key NMR Diagnostic Signals
| Experiment | Target Nuclei / Interaction | Purpose in Pyrazole-Piperidines | Expected Observation |
| ¹H NMR | Pyrazole N-H | Identify tautomeric state | Broad singlet at δ 11.0–13.5 ppm (highly solvent dependent). |
| ¹³C NMR | Pyrazole C3 / C5 | Confirm ring integrity | Broad/missing signals at 25 °C; sharpens into distinct peaks at -20 °C. |
| HMBC | Piperidine C-H to Pyrazole C | Scaffold linkage | 3-bond correlation between piperidine α-protons and pyrazole quaternary carbon. |
| NOESY | Piperidine C-H to Pyrazole C-H | Regiochemistry | Through-space cross-peak confirming spatial proximity of the two rings. |
Conclusion
The successful analysis of pyrazole-piperidine compounds requires an active circumvention of their inherent physicochemical traits. By utilizing mixed-mode chromatography or high-pH mobile phases in LC-MS, analysts can neutralize the detrimental silanol interactions caused by the basic piperidine. In parallel, leveraging Variable-Temperature NMR and NOESY experiments allows structural chemists to freeze pyrazole tautomerism and definitively assign regiochemistry. Adhering to these self-validating protocols ensures high-fidelity analytical data suitable for rigorous drug development submissions.
References
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"Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography", Analytical and Bioanalytical Chemistry, PMC. 1
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"Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column", Phenomenex Application Note. 2
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"How to Maximize Sensitivity in LC-MS", Sigma-Aldrich. 3
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"Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates", Molecules, PMC. 4
-
"Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy", Molecules, PMC. 7
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"Mechanochemical synthesis of novel 1-[(N-arylthiocarbamoyl)amidino]pyrazoles and their application...", Arkivoc, Arkat USA. 5
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Application Notes & Protocols for High-Throughput Screening of Novel Heterocyclic Libraries
Introduction: The Central Role of Heterocycles and High-Throughput Screening
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional arrangements and ability to engage in diverse non-covalent interactions make them privileged scaffolds in medicinal chemistry. The quest for novel therapeutic agents invariably involves the exploration of vast chemical spaces populated by these complex molecules. However, the sheer scale of modern chemical libraries, often containing millions of distinct heterocyclic entities, renders traditional one-by-one testing untenable.
High-Throughput Screening (HTS) has emerged as the cornerstone technology to address this challenge, enabling the rapid and systematic evaluation of large compound libraries against specific biological targets.[1][2] By leveraging automation, miniaturization, and sophisticated data analysis, HTS transforms the initial phase of drug discovery from a serendipitous art into a data-driven science.[3][4] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the strategic selection, development, and implementation of HTS methods tailored for the unique challenges and opportunities presented by novel heterocyclic libraries.
Strategic Assay Selection: A Decision Framework
The success of any HTS campaign hinges on the selection of an appropriate assay. For heterocyclic libraries, this decision is particularly critical due to their inherent physicochemical properties. Many heterocycles are colored, fluorescent, or prone to aggregation, which can interfere with common assay detection methods. Therefore, the choice between a biochemical and a cell-based assay format is a foundational strategic decision.[5]
-
Biochemical Assays: These cell-free systems utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target.[5][6] They offer high precision, mechanistic clarity, and are generally easier to automate and miniaturize.[5]
-
Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context by accounting for factors like cell permeability, cytotoxicity, and engagement with downstream signaling pathways.[7][8]
The following diagram illustrates a decision-making process for assay selection.
Caption: A comprehensive HTS workflow from library QC to validated hits.
Data Integrity and Hit Triage:
The raw data from a primary screen is just the beginning. A critical step is to triage the initial list of "hits" to remove false positives, which are common when screening heterocyclic libraries.
Common Artifacts and Counter-Screens:
-
Compound Autofluorescence: For fluorescence-based assays, re-test hits in a buffer-only plate to see if the compound itself fluoresces at the assay wavelength.
-
Light Scattering/Quenching: Colored compounds or precipitates can absorb emitted light. This can be identified by running a parallel assay with a pre-formed product.
-
Assay-Specific Interference: Test hits from a luciferase reporter assay for direct inhibition of the luciferase enzyme.
-
Compound Aggregation: Many compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to see if potency is reduced.
-
Reactivity: Some heterocyclic scaffolds may be reactive and covalently modify the target protein. This can be assessed using mass spectrometry. [9] By systematically applying these validation steps, researchers can build confidence in their hit list and focus medicinal chemistry resources on the most promising and mechanistically validated heterocyclic scaffolds.
References
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Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. [Link]
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High-Throughput Screening - Drug Discovery - Technology Networks. (2025). Technology Networks. [Link]
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What's the Difference Between Biochemical and Cell-Based HTS Assays? (2026). BellBrook Labs. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Datacie. [Link]
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The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. (2025). Southern Research. [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]
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Label-Free Technologies For Drug Discovery. (2011). Wiley Analytical Science. [Link]
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Advances in high‐throughput mass spectrometry in drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022). MDPI. [Link]
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What is label-free screening and why use it in drug discovery? (2012). Drug Target Review. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicrospheres. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]
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Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. [Link]
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GoClone Reporter Constructs: Sample Protocol for Adherent Cells. (n.d.). Active Motif. [Link]
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Dual-Spectral Luciferase Reporter Gene Assays. (2013). Agilent. [Link]
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Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
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Label-free technologies for monitoring drug interactions. (2015). Royal Society of Chemistry. [Link]
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Mass spectrometric techniques for label-free high-throughput screening in drug discovery. (2007). PubMed. [Link]
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Biochemical assays in HTS. (2025). Patsnap. [Link]
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Application Notes and Protocols for Thiophene-Pyrazole Hybrids as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The relentless pursuit of novel and effective anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, thiophene-pyrazole hybrids have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This comprehensive guide provides an in-depth exploration of the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of thiophene-pyrazole hybrids as potential anticancer agents. Authored from the perspective of a seasoned application scientist, this document moves beyond a mere recitation of protocols, offering insights into the rationale behind experimental choices and ensuring the trustworthiness of the described methodologies. This guide is intended to empower researchers, scientists, and drug development professionals to effectively explore and advance this promising class of molecules in the fight against cancer.
Introduction: The Rationale for Thiophene-Pyrazole Hybrids in Oncology
The strategic hybridization of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery, often leading to compounds with enhanced biological activity and novel mechanisms of action. Thiophene and pyrazole are two such privileged heterocyclic scaffolds that have independently garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer effects.[1]
The thiophene ring, a sulfur-containing heterocycle, is a key component in several approved drugs and is known for its ability to engage in various biological interactions.[2] Similarly, the pyrazole nucleus is a core structure in numerous anticancer agents, including kinase inhibitors.[3][4] The rationale behind the design of thiophene-pyrazole hybrids lies in the synergistic combination of the favorable attributes of both moieties, with the aim of developing novel anticancer agents with improved potency, selectivity, and the potential to overcome drug resistance.[5]
Recent studies have demonstrated that certain thiophene-pyrazole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), hepatocellular (HepG2), and colorectal (WiDr) cancers.[5][6] Mechanistic investigations have revealed that these hybrids can induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways implicated in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
This guide will provide detailed protocols and application notes to facilitate the synthesis, characterization, and comprehensive biological evaluation of novel thiophene-pyrazole hybrids as potential anticancer drug candidates.
Synthesis and Characterization of Thiophene-Pyrazole Hybrids
The synthesis of thiophene-pyrazole hybrids can be achieved through various multi-step reaction pathways. A common approach involves the initial synthesis of a thiophene-containing chalcone, which is then reacted with a hydrazine derivative to form the pyrazole ring. The following is a generalized synthetic scheme, with specific examples and detailed procedures available in the cited literature.[6]
Caption: Generalized workflow for the synthesis of thiophene-pyrazole hybrids.
Note: The specific reaction conditions, including solvents, catalysts, and temperatures, will vary depending on the desired substituents on both the thiophene and pyrazole rings. Detailed synthetic procedures and characterization data (e.g., 1H NMR, 13C NMR, Mass Spectrometry) for specific thiophene-pyrazole derivatives can be found in the primary literature.[5][6]
In Vitro Evaluation of Anticancer Activity
A critical step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic and cytostatic effects in vitro. This section provides detailed protocols for key assays to determine the anticancer potential of thiophene-pyrazole hybrids.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.[9]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-pyrazole hybrid compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation: IC50 Values of Thiophene-Pyrazole Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hybrid 2 | MCF-7 | 6.57 | [3] |
| HepG2 | 8.86 | [3] | |
| Hybrid 8 | MCF-7 | 8.08 | [3] |
| Hybrid 14 | MCF-7 | 12.94 | [3] |
| HepG2 | 19.59 | [3] | |
| Hybrid 3a | HepG2 | 24 | [5][12] |
| MCF-7 | 10.36 | [5] | |
| Hybrid 5b | HepG2 | 38.8 | [5] |
| MCF-7 | 26.9 | [5] |
Elucidating the Mechanism of Cell Death: Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method.[1]
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the thiophene-pyrazole hybrid at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[13]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1][13]
-
Analysis: Analyze the cells by flow cytometry.[1]
Interpretation of Results:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Investigating Cell Cycle Effects
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can reveal if a compound induces arrest at a specific phase (G0/G1, S, or G2/M).[3][5][6]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the thiophene-pyrazole hybrid for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[5][6]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[5] The RNase A is crucial to ensure that only DNA is stained.[5]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[3][6]
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in a particular phase suggests cell cycle arrest.
Probing Molecular Targets: Western Blotting for Kinase Inhibition
Given that many thiophene-pyrazole hybrids are designed as kinase inhibitors, it is crucial to assess their impact on specific signaling pathways. Western blotting is a powerful technique to detect changes in the phosphorylation status of key proteins like EGFR and VEGFR-2, which is indicative of their activation state.[14][15]
Caption: General workflow for Western blot analysis.
Protocol: Western Blot for EGFR/VEGFR-2 Phosphorylation
-
Cell Treatment and Lysis: Treat cells with the thiophene-pyrazole hybrid. For kinase inhibition studies, it is common to pre-treat with the inhibitor before stimulating with a growth factor (e.g., EGF for EGFR). Lyse the cells in a buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) and then incubate with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR) and VEGFR-2 (p-VEGFR-2). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[14]
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total EGFR and VEGFR-2, as well as a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading and to assess the effect on total protein levels.[15]
In Vivo Evaluation of Anticancer Efficacy
Promising in vitro results should be followed by in vivo studies to assess the anticancer efficacy of the thiophene-pyrazole hybrids in a whole-organism context. Xenograft mouse models are commonly used for this purpose.[16][17]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Drug Administration: Randomize the mice into control and treatment groups. Administer the thiophene-pyrazole hybrid compound (and a vehicle control) via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective thiophene-pyrazole hybrids. Several studies have provided initial insights into the SAR of this compound class.[12][18][19]
-
Substituents on the Aromatic Ring: The presence of electron-donating groups on the aromatic ring attached to the pyrazole or thiophene moiety has been shown to enhance cytotoxic activity.[5][18][19]
-
Linker between the Rings: The nature of the linker connecting the thiophene and pyrazole rings can significantly influence the biological activity.
-
Substitution on the Pyrazole Ring: Modifications at the N1 position of the pyrazole ring can impact the compound's potency and selectivity.[4]
A systematic exploration of these structural features will be instrumental in the development of next-generation thiophene-pyrazole hybrids with improved anticancer profiles.
Conclusion and Future Directions
Thiophene-pyrazole hybrids represent a promising and versatile scaffold for the development of novel anticancer agents. The detailed protocols and application notes provided in this guide are intended to facilitate the systematic evaluation of these compounds, from their initial synthesis to their in vivo efficacy assessment. Future research in this area should focus on expanding the chemical diversity of these hybrids, elucidating their detailed mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development. The integration of computational modeling and in silico screening can further accelerate the discovery and optimization of next-generation thiophene-pyrazole-based anticancer therapeutics.
References
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing. [Link]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC. National Center for Biotechnology Information. [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC. National Center for Biotechnology Information. [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. National Center for Biotechnology Information. [Link]
-
Annexin V-FITC Apoptosis Detection Kit. Nacalai Tesque. [Link]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. ResearchGate. [Link]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing. [Link]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. ResearchGate. [Link]
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- 2. scispace.com [scispace.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
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- 18. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Note: In Vitro Evaluation of Pyrazole Derivatives as Targeted Kinase Inhibitors and Apoptosis Inducers
Target Audience: Researchers, assay development scientists, and drug discovery professionals in oncology. Objective: To provide a comprehensive, self-validating in vitro screening cascade for evaluating the efficacy, target engagement, and phenotypic outcomes of novel pyrazole-based small molecules.
Scientific Rationale & Mechanistic Grounding
Pyrazole derivatives are a highly versatile class of heterocyclic pharmacophores in modern drug discovery. Through rational structural substitutions (e.g., 4-amino-(1H)-pyrazoles or fused pyranopyrazoles), these compounds exhibit broad-spectrum anticancer activities, primarily by acting as ATP-competitive inhibitors of oncogenic kinases such as EGFR, VEGFR-2, and the JAK/STAT family[1][2]. Furthermore, advanced pyrazole analogs have been shown to selectively inhibit cyclin-dependent kinases (e.g., CDK2), leading to robust apoptotic-inducing activity in malignant cells[3].
To rigorously evaluate a novel pyrazole derivative, a single assay is insufficient. A self-validating experimental system must be established to prove three sequential hypotheses:
-
Efficacy: The compound kills cancer cells or halts their proliferation.
-
Mechanism: The compound directly engages and inhibits its intended intracellular kinase target.
-
Phenotype: The resulting cell death is driven by programmed apoptosis rather than non-specific necrosis[4].
Experimental Workflow Design
The following multi-tiered workflow ensures that experimental artifacts (such as compound aggregation or off-target toxicity) are filtered out, establishing a clear causal link between drug administration and cellular response.
Fig 1. Multi-tiered in vitro screening workflow for pyrazole derivatives.
The Causality Behind the Cascade
-
Tier 1 (MTT Assay): Establishes the half-maximal inhibitory concentration ( IC50 ). This dictates the dosing regimen for all subsequent mechanistic assays.
-
Tier 2 (Western Blotting): Validates that the IC50 concentration actually suppresses the phosphorylation of the target kinase (e.g., EGFR or JAK2) inside a living cell, proving the mechanism of action.
-
Tier 3 (Flow Cytometry): Confirms that the downstream consequence of this kinase inhibition is true apoptosis (via Annexin V/PI staining), eliminating the possibility that the compound is merely a non-specific necrotic toxin[4].
Step-by-Step Protocols
Tier 1: Cell Viability & Cytotoxicity (MTT Assay)
Purpose: To quantify metabolic activity as a proxy for cell viability and determine the IC50 .
Materials:
-
Target cell line (e.g., MDA-MB-468 or HEPG2)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (Dimethyl sulfoxide) for solubilization
Methodology:
-
Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
-
Treatment: Prepare serial dilutions of the pyrazole derivative (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity.
-
Incubation: Treat cells for 48 and 72 hours. Expert Tip: Time-dependent profiling is critical, as kinase inhibitors often require >48 hours to manifest phenotypic cell death.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3–4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Tier 2: Target Engagement (Intracellular Kinase Inhibition)
Purpose: To confirm that the pyrazole derivative inhibits the target signaling pathway (e.g., JAK/STAT or EGFR) in a dose-dependent manner[1][2].
Fig 2. Mechanism of action: Pyrazole derivatives inhibiting kinase signaling pathways.
Methodology:
-
Treatment: Seed cells in 6-well plates. Treat with the pyrazole derivative at 0.5×IC50 , 1×IC50 , and 2×IC50 for 4–6 hours. Expert Tip: Short incubation times are used for signaling assays to capture primary kinase inhibition before secondary apoptotic degradation occurs.
-
Stimulation: 15 minutes prior to harvesting, stimulate cells with the appropriate ligand (e.g., 50 ng/mL EGF) to hyperactivate the pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against the total kinase (e.g., total-EGFR) and the phosphorylated active form (e.g., p-EGFR Tyr1068).
-
Validation: A successful pyrazole inhibitor will show a dose-dependent decrease in the phosphorylated protein band without altering the total protein levels.
Tier 3: Apoptosis Profiling (Annexin V/PI Flow Cytometry)
Purpose: To determine if the reduction in cell viability is due to programmed cell death (apoptosis)[3].
Methodology:
-
Treatment: Treat cells in 6-well plates for 48 hours at the established IC50 concentration. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or Erlotinib).
-
Harvesting: Collect both the floating (dead) cells in the media and the adherent cells (via trypsinization). Expert Tip: Failing to collect floating cells will artificially skew the data, hiding the true apoptotic fraction.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze via flow cytometry within 1 hour.
-
Viable cells: Annexin V negative / PI negative.
-
Early Apoptosis: Annexin V positive / PI negative.
-
Late Apoptosis: Annexin V positive / PI positive.
-
Data Presentation & Interpretation
To ensure robust internal reporting, summarize the multi-tiered assay results in a standardized matrix. This allows drug development teams to easily compare novel pyrazole derivatives against clinical standards.
Table 1: Representative Quantitative Data Summary for Pyrazole Derivatives
| Compound ID | Primary Target Kinase | Biochemical IC50 (Cell-Free) | Cellular Viability IC50 (MTT, 48h) | Total Apoptotic Fraction (%) |
| Pyr-001 | EGFR / VEGFR-2 | 0.09 µM | 0.71 µM | 45.2% |
| Pyr-002 | JAK2 / JAK3 | 2.2 nM | 0.35 µM | 62.1% |
| Pyr-003 | CDK2 | 1.47 µM | 3.82 µM | 58.4% |
| Erlotinib (Control) | EGFR | 0.20 µM | 10.6 µM | 38.5% |
| Vehicle (DMSO) | N/A | N/A | >100 µM | 4.1% |
Interpretation Note: A highly efficacious pyrazole derivative should demonstrate a strong correlation between its cell-free biochemical IC50 and its cellular IC50 , alongside a significant shift of the cell population into the Annexin V-positive quadrants during flow cytometry.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis and Purification of Piperidine-Containing APIs
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Foundations
Piperidine rings are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), found in blockbuster drugs ranging from the anti-Alzheimer's agent Donepezil to the PARP inhibitor Niraparib[1][2]. However, the large-scale synthesis of functionalized piperidines—particularly α-chiral and multi-substituted derivatives—presents significant process chemistry challenges. Traditional batch syntheses often rely on highly reactive organometallic reagents (e.g., s-BuLi, Grignard reagents) and cryogenic conditions (-78 °C) to prevent thermal degradation and control regioselectivity[3][4].
To overcome the mass and heat transfer limitations of batch reactors, Continuous Flow Chemistry has emerged as the industry standard for piperidine scale-up[5]. By utilizing microreactors with high surface-area-to-volume ratios, highly exothermic lithiation and carboxylation steps can be safely executed at mild temperatures (e.g., -10 °C) with residence times on the order of seconds[4].
Furthermore, downstream processing often bottlenecks production. Relying on preparative column chromatography is solvent-intensive and economically unviable at the kilogram scale. This guide details a fully integrated, self-validating workflow combining continuous flow upstream synthesis with highly selective downstream chiral resolution via controlled crystallization[6].
Upstream Workflow: Continuous Flow Lithiation & Carboxylation
The following protocol details the continuous flow carboxylation of N-Boc-piperidine derivatives using s-BuLi. The causality behind this design is strict kinetic control: excess s-BuLi reacts with CO₂ faster than the lithiated piperidine intermediate. By precisely controlling the residence time (4.1 seconds) and stoichiometry (1.3 equivalents) in flow, we prevent the degradation of the lithiated species and maximize product yield[4].
Experimental Protocol: Flow Synthesis
System Prerequisites:
-
Dual-syringe or high-performance peristaltic pumps (e.g., Vapourtec SF10).
-
T-mixer (pre-cooled to -10 °C).
-
PTFE Microreactors: R1 (Volume: 2 mL) and R2 (Volume: 1 mL).
Step-by-Step Methodology:
-
Pre-cooling & Equilibration: Submerge the T-mixer and microreactors R1 and R2 in a recirculating chiller bath set to -10 °C. Prime the system with anhydrous THF to establish baseline pressure.
-
Reagent Introduction: Pump a solution of the piperidine precursor (0.4 M in THF) at a flow rate of 21.0 mL/min. Simultaneously, pump s-BuLi (1.3 M in cyclohexane) at 8.4 mL/min (yielding 1.3 equiv)[4].
-
Lithiation (Reactor 1): Direct the combined streams through R1. The total flow rate of 29.4 mL/min across the 2 mL reactor volume dictates a precise residence time of 4.1 seconds . Mechanistic Insight: This sub-5-second window is critical; longer residence times lead to competitive ring-opening or degradation of the lithiated intermediate.
-
Electrophilic Trapping (Reactor 2): Intercept the output of R1 with a regulated stream of CO₂ gas using a secondary T-mixer. Direct this heterogeneous gas/liquid mixture into R2. The residence time here is maintained at 2.2 seconds to achieve >87% conversion[4].
-
In-line Quench: Direct the output stream from R2 directly into a continuous stirred-tank reactor (CSTR) containing aqueous 1 M NH₄Cl to immediately quench unreacted lithium species.
Self-Validating System Checkpoint: Integrate an in-line FT-IR flow cell immediately post-R2 (prior to the quench). Monitor the disappearance of the N-Boc carbonyl stretch and the appearance of the carboxylate stretch at ~1580 cm⁻¹. If the conversion ratio drops below 85%, the system must automatically trigger a bypass valve to divert the crude stream to waste, preventing unreacted s-BuLi from accumulating in the primary collection vessel.
Fig 1. Continuous flow lithiation and carboxylation workflow for piperidine synthesis.
Downstream Processing: Chiral Resolution & Purification
Chromatographic purification of piperidine derivatives is notoriously difficult due to basic nitrogen tailing and high solvent consumption[7]. For chiral piperidines, diastereomeric salt formation followed by controlled cooling crystallization offers a scalable, high-purity alternative[6].
The causality behind the solvent selection (Acetonitrile:Methanol) is based on the differential solubility of the diastereomeric salts. Methanol acts as the primary solubilizer, while Acetonitrile acts as the anti-solvent, creating a steep solubility curve necessary for high-yield precipitation.
Experimental Protocol: Diastereomeric Crystallization
Step-by-Step Methodology:
-
Salt Formation: To the crude racemic piperidine free base, add a chiral resolving agent (e.g., N-acetyl-L-Leucine) in a 1:1 molar ratio[6].
-
Solvent Addition: Suspend the mixture in a specific binary solvent system comprising 1 volume equivalent of Methanol and 20 volume equivalents of Acetonitrile (ACN)[6].
-
Dissolution: Heat the slurry under agitation to 55 °C. Maintain this temperature for 30 minutes until complete dissolution is achieved[6]. Mechanistic Insight: Heating beyond 60 °C in this solvent system can lead to solvent boil-off and alter the critical ACN:MeOH ratio, ruining the supersaturation profile.
-
Controlled Cooling: Implement a linear cooling ramp, reducing the temperature from 55 °C to 15 °C over a strict 2-hour period (approx. 0.33 °C/min)[6]. Rapid cooling will crash the product out, trapping impurities within the crystal lattice.
-
Isolation & Free-Basing: Recover the precipitated salt via vacuum filtration. To recover the free base, dissolve the purified salt in 3N NaOH (vigorous stirring for 1.5 hours), followed by organic phase extraction[6].
Self-Validating System Checkpoint: Sample the mother liquor immediately post-filtration. Perform rapid chiral HPLC analysis. If the concentration of the undesired enantiomer in the filtrate drops below the theoretical mass balance threshold, it indicates co-precipitation has occurred. The protocol must dictate reheating the slurry back to 55 °C and reducing the cooling ramp rate to 0.15 °C/min to ensure thermodynamic, rather than kinetic, crystal growth.
Fig 2. Downstream chiral resolution and crystallization workflow for piperidine APIs.
Quantitative Process Comparison
The transition from traditional batch chemistry and chromatography to continuous flow and crystallization yields significant improvements in both safety and throughput.
| Process Metric | Traditional Batch Process | Continuous Flow & Crystallization |
| Reaction Temperature | -78 °C (Cryogenic) | -10 °C |
| Reaction/Residence Time | 2 - 4 Hours | 6.3 Seconds (Total) |
| Organolithium Equivalents | 1.5 - 2.0 equiv | 1.3 equiv |
| Upstream Conversion Rate | 65 - 75% | 87 - 94% |
| Purification Method | Column Chromatography | Diastereomeric Crystallization |
| Final Chiral Purity | ~90% ee | >97.7% ee |
| Scalability | Limited by heat transfer | Numbering-up / Continuous |
References
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol - Organic Letters, ACS Publications -[Link]
-
Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine Using s-BuLi in THF - Organic Process Research & Development, ACS Publications -[Link]
-
Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation - Chemistry Europe -[Link]
-
Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons - MDPI -[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Journal of the American Chemical Society -[Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate -[Link]
- Process for Resolving Chiral Piperidine Alcohol and Process for Synthesis of Pyrazolo [1,5-A]Pyrimidine Derivatives Using Same - Google P
Sources
Application Note: Design, Screening, and Validation of Pyrazole Derivatives as Next-Generation Anti-Inflammatory Agents
Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.
Executive Summary & Mechanistic Rationale
The pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs) has heavily focused on the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). Traditional NSAIDs inhibit both isoforms, leading to severe gastrointestinal (GI) toxicities and ulceration due to the suppression of COX-1-mediated cytoprotective prostaglandins.
As an Application Scientist overseeing hit-to-lead optimization, I emphasize the pyrazole scaffold —a five-membered heterocyclic moiety containing two adjacent nitrogen atoms—as a privileged pharmacophore for anti-inflammatory drug design. The structural biology dictating this preference is precise: COX-1 and COX-2 share ~60% homology, but a critical amino acid substitution at position 523 (Isoleucine in COX-1 to Valine in COX-2) creates an accessible secondary hydrophilic side pocket in the COX-2 active site.
Diaryl-substituted pyrazoles (e.g., Celecoxib) are geometrically optimized to exploit this difference. They project a sulfonamide ( −SO2NH2 ) or methylsulfonyl ( −SO2CH3 ) group directly into this secondary pocket, anchoring via hydrogen bonds to Arg513 and His90[1]. This molecular causality is the foundation of why pyrazole derivatives achieve exceptional Selectivity Indices (SI) without ulcerogenic liabilities[2].
Caption: Arachidonic acid pathway highlighting selective COX-2 inhibition by pyrazole derivatives.
Quantitative Data: Structure-Activity Relationship (SAR) Profiling
To contextualize the therapeutic potential of novel pyrazoles, it is critical to benchmark them against standard clinical agents. Recent literature highlights that extending the carbon chain or incorporating specific pharmacophores (like methanesulfonyl groups) significantly boosts the selectivity index and in vivo efficacy[3]. Furthermore, cyclization into pyrazolines has demonstrated potent dual-action by inhibiting lipoxygenase (LOX) pathways alongside COX[4].
Table 1: Comparative Inhibitory Profile of Standard and Novel Pyrazole Derivatives
| Compound / Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)* | In Vivo Edema Inhibition (%) | Key Mechanistic Feature |
| Celecoxib (Standard) | 14.70 | 0.045 | 326.7 | 82.8% | Sulfonamide anchors to Arg513 |
| Pyrazole 8a [3] | >50.00 | 0.141 | 353.8 | 86.0% | Enhanced COX-2 pocket fit |
| Pyrazole 13b [3] | 0.878 | 0.061 | 14.35 | 78.5% | Rapid onset, moderate SI |
| Pyrazoline 2g [4] | N/A | N/A | N/A | 68.0% | Dual LOX inhibitor (IC₅₀=80µM) |
*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates a wider safety margin against GI toxicity.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control checkpoints to prevent common screening artifacts.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening
This assay measures the peroxidase activity of COX, which synthesizes PGG₂ from arachidonic acid, subsequently reacting with a fluorometric substrate (e.g., ADHP) to yield the highly fluorescent compound Resorufin.
Reagents & Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Assay Buffer (100 mM Tris-HCl, pH 8.0, containing Hematin).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized pyrazole derivatives in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer.
-
Causality Insight: Pyrazole derivatives are highly hydrophobic. While DMSO is required for solubilization, its final concentration in the assay well must not exceed 1% v/v . Higher concentrations of DMSO act as free radical scavengers, artificially depressing COX peroxidase activity and leading to false-positive IC₅₀ values.
-
-
Plate Setup & Self-Validation Checkpoint:
-
100% Initial Activity (IA) Wells: Buffer + Enzyme + 1% DMSO vehicle.
-
Background Wells: Buffer + Heat-inactivated Enzyme (boiled for 5 mins).
-
Reference Wells: Celecoxib standard curve.
-
Test Wells: Buffer + Enzyme + Pyrazole derivative.
-
-
Pre-Incubation (Critical Step): Incubate the plate at 25°C for 15 minutes before adding the substrate.
-
Causality Insight: Diarylheterocycles exhibit time-dependent, pseudo-irreversible binding to the COX-2 active site. Skipping this pre-incubation prevents the system from reaching thermodynamic equilibrium, drastically underestimating the compound's true potency.
-
-
Reaction Initiation: Add Arachidonic Acid and ADHP to all wells. Incubate in the dark for exactly 10 minutes at room temperature.
-
Detection & Analysis: Read fluorescence at Ex/Em = 535/587 nm.
-
Validation: The assay is only valid if the Z'-factor calculated between the IA and Background wells is ≥0.5 .
-
Caption: Step-by-step high-throughput fluorometric screening workflow for COX-1/COX-2 inhibitors.
Protocol B: In Vivo Validation - Carrageenan-Induced Paw Edema Model
In vitro potency does not always translate to in vivo efficacy due to ADME (Absorption, Distribution, Metabolism, Excretion) barriers. This protocol validates the systemic anti-inflammatory action of the hit compounds[2].
Step-by-Step Methodology:
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six (Vehicle control, Standard drug, Test pyrazoles).
-
Dosing: Administer the pyrazole derivatives (typically 10-50 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC).
-
Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v λ -carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Plethysmometer Measurement: Measure paw volume at 0, 1, 3, and 5 hours post-injection.
-
Causality Insight: The carrageenan model produces a biphasic inflammatory response. The early phase (1-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The late phase (3-5 hours) is strictly driven by the overproduction of prostaglandins via inducible COX-2. Therefore, evaluating the percentage of edema inhibition specifically at the 5-hour mark isolates and validates the COX-2 inhibitory mechanism of your pyrazole derivative.
-
References
-
[1] Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review PubMed / Current Topics in Medicinal Chemistry URL:
-
[2] Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors BenchChem URL:
-
[4] Pyrazoles and Pyrazolines as Anti-Inflammatory Agents PMC / National Institutes of Health URL:
-
[3] Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review PMC / National Institutes of Health URL:
Sources
- 1. Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazole-Piperidine Synthesis Support Center: Yield Optimization & Troubleshooting
Welcome to the Technical Support Center for pyrazole-piperidine scaffold synthesis. This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks, regioselectivity issues, or catalytic failures during the construction of these critical pharmacophores.
Below, you will find strategic workflows, mechanistic troubleshooting FAQs, quantitative optimization data, and validated Standard Operating Procedures (SOPs).
Synthesis Strategy & Decision Matrix
Selecting the correct synthetic route is the first step in avoiding yield loss. The diagram below outlines the three primary strategies for constructing pyrazole-piperidine linkages and the common pitfalls associated with each.
Strategic decision tree for pyrazole-piperidine synthesis and common yield optimizations.
Troubleshooting FAQs
Q1: My Buchwald-Hartwig cross-coupling between a 4-halopyrazole and piperidine stalls at <20% yield. I am observing significant amounts of debrominated pyrazole. How do I fix this?
Causality & Solution: You are experiencing β-hydride elimination , a classic trap when coupling aliphatic secondary amines like piperidine. After the oxidative addition of the halopyrazole and the coordination/deprotonation of piperidine, the resulting Palladium-Amide complex has hydrogens on the carbons adjacent to the nitrogen (β-hydrogens). If reductive elimination is slow, the Pd center will abstract a β-hydride, forming an imine byproduct and a Pd-H species. The Pd-H species then reductively eliminates with the pyrazole, yielding the debrominated starting material.
To outcompete β-hydride elimination, you must accelerate the reductive elimination step. This is achieved by using a highly sterically demanding, electron-rich biaryl phosphine ligand like tBuDavePhos paired with a robust Pd(0) source like Pd(dba)₂ [1]. The steric bulk of the ligand forces the pyrazole and piperidine moieties into close proximity, dropping the activation energy for C-N bond formation. Furthermore, utilizing microwave (MW) irradiation at high temperatures (e.g., 160 °C) provides the kinetic energy required to push the coupling forward rapidly.
Q2: Direct SNAr between a halopyrazole and piperidine is failing due to poor nucleophilicity and steric clash. Is there an alternative route?
Causality & Solution: Pyrazoles are inherently electron-rich heterocycles (unless heavily substituted with electron-withdrawing groups), making them poor electrophiles for SNAr. Conversely, piperidine is a bulky, sp³-hybridized nucleophile, creating a severe steric penalty during the transition state.
A highly effective, scalable workaround—famously utilized in the synthesis of the API Crizotinib—is to invert the approach by using 4-chloropyridine as the electrophile and the pyrazole as the nucleophile [2]. Pyridine is flat (sp²-hybridized) and electron-deficient, allowing for a smooth, high-yielding SNAr reaction. Once the 4-(1H-pyrazol-1-yl)pyridine intermediate is isolated, the pyridine ring is selectively reduced to a piperidine ring via catalytic hydrogenation (e.g., using PtO₂ or Pd/C under H₂ gas). This circumvents the steric clash entirely.
Q3: When synthesizing pyrazole derivatives de novo via the condensation of β-hydroxy enones and hydrazines, my reactions are sluggish and yield complex mixtures. How can I optimize this?
Causality & Solution: The uncatalyzed cyclocondensation between β-hydroxy enones and hydrazines often suffers from slow kinetics, leading to competing side reactions (such as the formation of regioisomeric mixtures or incomplete dehydration).
Adding a catalytic amount of piperidine (acting here as an organocatalyst rather than a substrate) dramatically improves both yield and purity [3]. Piperidine functions as a mild, secondary amine base that forms a highly reactive iminium ion intermediate with the enone. This activates the electrophilic center, facilitating rapid nucleophilic attack by the hydrazine. Because the activation barrier is lowered, the reaction can proceed cleanly at room temperature in methanol, suppressing the thermal degradation pathways associated with harsher conditions.
Mechanistic Visualization: The β-Hydride Elimination Trap
Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates where the yield-killing β-hydride elimination occurs during Buchwald-Hartwig amination.
Buchwald-Hartwig catalytic cycle highlighting the β-hydride elimination trap with piperidine.
Quantitative Data Summary
The following table summarizes the optimization of the Buchwald-Hartwig coupling between 4-bromo-1H-1-tritylpyrazole and piperidine, demonstrating the critical impact of temperature and ligand selection on overcoming β-hydride elimination [1].
| Substrate | Catalyst System | Conditions | Yield of Target (%) |
| 4-Bromo-pyrazole | Pd(dba)₂ (No Ligand) | 160 °C, 10 min (MW) | Trace |
| 4-Bromo-pyrazole | Pd(dba)₂ + tBuDavePhos | 60 °C, 24 h | 19% |
| 4-Bromo-pyrazole | Pd(dba)₂ + tBuDavePhos | 90 °C, 24 h | 48% |
| 4-Bromo-pyrazole | Pd(dba)₂ + tBuDavePhos | 160 °C, 10 min (MW) | 60% |
Note: The use of microwave (MW) irradiation significantly outpaces the degradation kinetics of the catalyst, providing the highest isolated yield.
Standard Operating Procedures (SOPs)
Protocol A: Microwave-Assisted Buchwald-Hartwig Amination
Optimized for coupling 4-halopyrazoles with piperidine.
-
Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromo-1H-1-tritylpyrazole (1.0 equiv, e.g., 0.13 mmol), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and potassium tert-butoxide (tBuOK) (2.0 equiv).
-
Solvent & Amine Addition: Transfer the vial to a glovebox or purge thoroughly with Argon. Add anhydrous xylene (2.0 mL) and piperidine (2.0 equiv).
-
Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 160 °C for exactly 10 minutes.
-
Workup: Allow the reaction to cool to room temperature. Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure pyrazole-piperidine derivative.
Protocol B: The Crizotinib Intermediate Route (SNAr + Hydrogenation)
Optimized for sterically hindered or electron-rich pyrazole substrates.
-
SNAr Coupling: In a round-bottom flask, dissolve pyrazole (1.0 equiv) and 4-chloropyridine hydrochloride (1.1 equiv) in anhydrous DMF. Add K₂CO₃ (3.0 equiv) and stir the suspension at 110 °C for 16 hours.
-
Intermediate Isolation: Cool the mixture, pour into ice water, and extract with dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 4-(1H-pyrazol-1-yl)pyridine.
-
Hydrogenation: Dissolve the intermediate in methanol (0.2 M) in a Parr shaker flask. Add a catalytic amount of PtO₂ (10 mol%) or Pd/C (10% w/w).
-
Reduction: Pressurize the vessel with H₂ gas (50 psi) and agitate at room temperature for 12–24 hours until hydrogen uptake ceases.
-
Filtration: Carefully vent the H₂ gas. Filter the mixture through a Celite pad (Caution: Pyrophoric catalyst) and concentrate the filtrate to afford the target 4-(1H-pyrazol-1-yl)piperidine in near-quantitative yield.
References
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PMC - NIH URL:[Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib Source: ResearchGate URL:[Link]
-
Synthesis, characterization, analgesic and anti-inflammatory activity of new pyrazole derivatives Source: Arkat USA URL:[Link]
The Polar Heterocycle Purification Matrix: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. Researchers and drug development professionals frequently encounter catastrophic chromatographic failures—such as irreversible column binding, severe peak tailing, or zero retention—when handling these molecules.
This guide abandons rigid templates to focus on mechanistic causality . By understanding the dual nature of polar heterocycles (hydrophilic scaffolds combined with basic nitrogen atoms), you can transition from trial-and-error to rational method design.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why do my basic heterocycles exhibit severe peak tailing on standard C18 columns, and how do I fix it?
Mechanistic Causality: Peak tailing occurs when more than one retention mechanism is present, and the secondary mechanism is overloaded[1]. In reversed-phase liquid chromatography (RP-LC), the primary mechanism is hydrophobic partitioning. However, basic nitrogen atoms in heterocycles undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support[2].
The Solution:
-
Suppress Silanol Ionization: Lower the mobile phase pH below 3.0 (e.g., using 0.1% Formic Acid). This protonates the silanols (pKa ~4.5), rendering them neutral and eliminating the electrostatic attraction[1].
-
Use Type B Silica: Switch to high-purity, fully endcapped Type B silica columns, which have significantly fewer active silanols than older Type A phases[1].
-
Add a Competing Base: If low pH is not viable due to compound instability, add a volatile basic modifier like Triethylamine (TEA) to the mobile phase. TEA aggressively binds to the active silanols, masking them from your target analyte[2].
Q2: My highly polar compound elutes in the void volume on reversed-phase. How do I retain it?
Mechanistic Causality: Highly hydrophilic compounds (LogP < 0) cannot partition effectively into the hydrophobic C18 chains. Furthermore, attempting to force retention by using >95% aqueous mobile phases often leads to "phase collapse" (dewetting) of standard C18 chains, resulting in irreproducible retention[3].
The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Diol) and a highly organic mobile phase (typically >70% Acetonitrile)[4]. In HILIC, water acts as the strongest eluting solvent. The stationary phase immobilizes a water-enriched layer; polar analytes partition into this aqueous layer, achieving excellent retention[5].
Q3: I need to scale up to preparative chromatography using Ion-Pairing Reversed-Phase (IP-RP), but analytical modifiers like HFIP are too expensive. What are the alternatives?
Mechanistic Causality: IP-RP relies on adding an amphiphilic reagent to the mobile phase. The hydrophobic tail of the reagent interacts with the C18 phase, while its charged head interacts with your polar analyte, forming a neutral, hydrophobic complex that retains well on the column[6]. Hexafluoroisopropanol (HFIP) is the analytical gold standard but is cost-prohibitive for prep-scale.
The Solution: Substitute HFIP with Triethylammonium acetate (TEAA) or Hexylammonium acetate (HAA) [7]. Both are highly effective ion-pairing agents for preparative chromatography, are available in bulk, and critically, are volatile enough to be removed during post-purification lyophilization[7].
Part 2: Mandatory Visualizations
Workflow 1: Purification Strategy Decision Matrix
Caption: Decision matrix for selecting the optimal purification mode based on analyte polarity and basicity.
Workflow 2: Silanol Interaction & Mitigation Pathway
Caption: Mechanistic pathway of secondary silanol interactions causing peak tailing and their respective mitigations.
Part 3: Self-Validating Experimental Protocols
Protocol A: HILIC Preparative Purification Workflow
Use this protocol for highly polar heterocycles that exhibit zero retention on C18.
-
Column Equilibration: Equilibrate a preparative Zwitterionic (ZIC-HILIC) column with 95% Acetonitrile / 5% Aqueous Buffer (10 mM Ammonium Acetate, pH 5.8).
-
Validation Checkpoint: Monitor baseline UV absorbance. Equilibration is complete only when the baseline is entirely flat for at least 3 Column Volumes (CV). HILIC requires longer equilibration times than RP-LC to establish the immobilized water layer[4].
-
-
Sample Preparation & Loading: Dissolve the crude sample in a solvent matching the initial mobile phase (e.g., 80-95% Acetonitrile).
-
Causality Rule: Never inject HILIC samples dissolved in 100% water. A high-aqueous injection plug will disrupt the stationary water layer, causing severe peak distortion and premature elution.
-
-
Gradient Elution: Run a gradient decreasing the organic modifier from 95% Acetonitrile down to 50% Acetonitrile over 10-15 CV.
-
Causality Rule: In HILIC, water is the strong eluting solvent[5]. Increasing the aqueous percentage elutes strongly retained polar compounds.
-
-
Fraction Recovery: Pool fractions containing the pure target. Because HILIC fractions are highly enriched in volatile organic solvents (Acetonitrile) rather than water, solvent removal via rotary evaporation is significantly faster and requires less energy than RP-LC fractions[5].
Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Scale-Up
Use this protocol for polar, basic compounds that require preparative scaling.
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in Milli-Q Water[7].
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
-
Column Selection: Install a fully endcapped, preparative Type B C18 column (e.g., 30 mm ID)[7].
-
Analytical Validation (Self-Validation Step): Before injecting the full prep load, run a 1% scale injection on an analytical column of the exact same chemistry. Calculate the Tailing Factor (TF). Proceed to prep-scale only if TF is between 0.95 and 1.5.
-
Preparative Elution: Inject the sample and run a shallow gradient (e.g., 5% to 40% B over 20 minutes). The hydrophobic ion-pair complex will elute cleanly.
-
Post-Purification Desalting: Pool the pure fractions and freeze-dry (lyophilize). TEAA is volatile and will sublimate during lyophilization, leaving a salt-free purified heterocycle[7].
Part 4: Quantitative Data & Parameter Summary
The following table summarizes the operational parameters for the three primary purification modes discussed, providing a quick-reference guide for method development.
| Purification Mode | Primary Stationary Phase | Typical Mobile Phase Modifiers | Elution Strength Driver | Target Analyte Profile | Volatility / Post-Processing |
| Standard RP-LC | Type B C18, C18-Aq | 0.1% Formic Acid, 0.1% TFA | Increasing Organic (MeOH/ACN) | LogP > 0, Neutral or mildly basic | High (Easy lyophilization) |
| HILIC | Zwitterionic, Diol, Amine | 5-50 mM Ammonium Acetate | Increasing Aqueous (Water) | LogP < 0, Highly polar/hydrophilic | Very High (Low boiling point) |
| IP-RP (Prep) | Type B C18 | 100 mM TEAA or HAA | Increasing Organic (MeOH/ACN) | Ionizable, basic heterocycles | Moderate (Requires deep vacuum) |
References
-
Why Do Peaks Tail? - LC Troubleshooting Bible. LC Troubleshooting Bible. Available at: [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]
-
Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. Waters Corporation. Available at: [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Labex. Available at:[Link]
-
Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography. YMC Europe. Available at: [Link]
-
How Column Inertness Improves the Chromatography of Basic Compounds. LabRulez GCMS. Available at: [Link]
Sources
Technical Support Center: Optimization of Chromatographic Separation for Pyrazole Isomers
Welcome to the dedicated technical support hub for the chromatographic separation of pyrazole isomers. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of pyrazole isomer separation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating pyrazole isomers?
Separating pyrazole isomers is frequently challenging due to their inherent structural similarities, which result in nearly identical physicochemical properties. Regioisomers, such as 1,3- versus 1,5-disubstituted pyrazoles, often exhibit very close polarities, leading to co-elution in standard chromatographic systems.[1][2] Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their separation impossible without the use of a chiral stationary phase (CSP) or a chiral additive.[1] Furthermore, the basic nature of the pyrazole nitrogen can cause undesirable interactions with acidic residual silanols on silica-based stationary phases, often resulting in significant peak tailing in reverse-phase HPLC.[2]
Q2: What are the most effective chromatographic techniques for pyrazole isomer separation?
The optimal technique is contingent on the nature of the isomers being separated:
-
Flash Column Chromatography (Normal Phase): This is a widely used and cost-effective method for the preparative scale separation of regioisomers and for purifying crude reaction mixtures.[1] Silica gel is the most common stationary phase for this purpose.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for achieving high-resolution separation of closely eluting regioisomers and is the gold standard for separating enantiomers.[1] It can be employed in various modes, including normal-phase, reverse-phase, and polar organic modes, to modulate selectivity.[1][3]
-
Gas Chromatography (GC): For thermally stable and volatile pyrazole isomers, GC can be a powerful analytical tool. Optimization of the temperature program and carrier gas flow rate is crucial for resolving isomers with similar boiling points.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[4]
Q3: How do I select the appropriate stationary phase for my separation?
The choice of stationary phase is critical and depends on the type of isomerism:
-
For Regioisomers:
-
Normal-Phase: Standard silica gel (230-400 mesh) is the workhorse for flash chromatography.[1] For more challenging separations, considering a different stationary phase like alumina might be beneficial.[5]
-
Reverse-Phase HPLC: C18 columns are a common starting point.[1] For aromatic pyrazole isomers, a phenyl-hexyl column can offer alternative selectivity through enhanced π-π interactions.[2]
-
-
For Enantiomers (Chiral Isomers):
-
Polysaccharide-based Chiral Stationary Phases (CSPs): These are highly effective and widely used. Columns such as Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent chiral recognition for a variety of pyrazole derivatives.[1][3] The choice between a cellulose-based or an amylose-based CSP can significantly impact the separation, and screening both is often recommended.[3][6]
-
Q4: What are the recommended mobile phase systems for pyrazole isomer separation?
Mobile phase optimization is a powerful tool for controlling retention and selectivity:
| Chromatographic Mode | Typical Mobile Phase System | Application Notes |
| Normal Phase (Flash/HPLC) | Hexane/Ethyl Acetate gradients | A common choice for separating regioisomers of varying polarity.[1] |
| Reverse-Phase HPLC | Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% TFA or Formic Acid) | Additives are often necessary to suppress silanol interactions and improve the peak shape of basic pyrazoles.[1] Acetonitrile and methanol can offer different selectivities.[2] |
| Chiral HPLC (Normal Phase) | n-Hexane/Ethanol or n-Hexane/Isopropanol | The alcohol modifier plays a crucial role in the chiral recognition mechanism. Lower percentages of the modifier generally lead to better resolution but longer retention times.[7] |
| Chiral HPLC (Polar Organic Mode) | 100% Methanol or 100% Acetonitrile | This mode can provide very short analysis times and sharp peaks, making it ideal for high-throughput screening.[3][6] The choice of solvent is critical, as protic (methanol) and aprotic (acetonitrile) solvents interact differently with the CSP.[3][6] |
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow for problem resolution.
Scenario 1: Poor or No Separation of Regioisomers
Q: My pyrazole regioisomers are co-eluting or have very poor resolution on a C18 HPLC column. What steps should I take?
A: This is a common problem when isomers have very similar polarities. Follow this systematic approach to troubleshoot:
Workflow for Improving Regioisomer Resolution
Caption: A decision-making diagram for diagnosing and resolving peak tailing issues.
Solutions:
-
Mobile Phase Modification:
-
Add an Acidic Modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or formic acid into the mobile phase will protonate the silanol groups, effectively blocking them from interacting with your basic analyte. [1] * Use a Buffer: Employing a buffer (e.g., phosphate or acetate) will maintain a constant mobile phase pH, ensuring consistent ionization of both the analyte and silanols, which leads to more reproducible peak shapes. [2]
-
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Using such a column will significantly reduce the opportunities for secondary interactions.
-
-
Check for Other Causes:
-
Column Overload: Injecting too much sample can lead to peak tailing. [8]Try diluting your sample to see if the peak shape improves.
-
Column Contamination or Void: A buildup of strongly retained compounds at the column inlet or a void in the packing material can distort peak shape. [8][9][10]Try flushing the column or replacing it if it's old. [1]
-
Scenario 3: Peak Splitting
Q: My analyte is showing a split or shouldered peak. How do I determine the cause and fix it?
A: Peak splitting can be caused by several factors, ranging from sample preparation issues to column problems. [9][10] Diagnostic Steps:
-
Injection Solvent Mismatch: A common cause is dissolving the sample in a solvent that is much stronger than the mobile phase. [8][9]This causes the initial band of analyte to spread improperly on the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.
-
-
Column Inlet Problems:
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing uneven flow and peak splitting. [9] * Void in the Packing Material: Over time, the packed bed of the column can settle, creating a void at the inlet. [9][11]This acts as a small mixing chamber, distorting the peak.
-
Solution: If a blocked frit or column void is suspected, first try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. [10]Using an in-line filter and a guard column can help protect the analytical column and extend its lifetime.
-
-
Co-eluting Impurity: The shoulder or split peak may be a closely eluting impurity.
-
Solution: Use a mass spectrometer (MS) detector if available to check the mass-to-charge ratio across the entire peak. If the mass changes, it indicates an impurity. You will then need to improve the resolution as described in Scenario 1.
-
Experimental Protocols
Protocol 1: General Method Development for Chiral Separation of Pyrazole Enantiomers by HPLC
This protocol provides a starting point for separating chiral pyrazole derivatives using polysaccharide-based CSPs.
1. Column Selection:
-
Screen two columns with different chiral selectors:
-
Normal Phase Mode:
-
Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol or n-hexane/ethanol. [2][7] * Adjust the alcohol modifier percentage. Decreasing the percentage typically improves resolution but increases run time. [7] * Polar Organic Mode:
-
Screen with 100% Methanol and 100% Acetonitrile. [3][6]This mode often yields sharp peaks and fast separations. [3][6]Note that the selectivity can be dramatically different between the two solvents. [3][6] 3. Optimization:
-
-
Flow Rate: Start at 1.0 mL/min for analytical columns (4.6 mm ID).
-
Temperature: Maintain a constant temperature using a column oven, typically starting at 25°C. Lowering the temperature can sometimes improve separation. [7] * Detection: Use a UV detector at a wavelength where the analyte has strong absorbance. [1] Protocol 2: Dry Loading for Preparative Flash Chromatography of Regioisomers
Dry loading is highly recommended for flash chromatography as it often leads to better separation compared to liquid loading, especially when the sample has poor solubility in the initial mobile phase. [1] 1. Sample Preparation:
-
Dissolve your crude pyrazole isomer mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to this solution.
2. Solvent Evaporation:
-
Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
3. Column Loading:
-
Carefully add the silica-adsorbed sample powder to the top of the pre-packed silica gel column.
-
Gently tap the column to ensure the sample layer is flat and even.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
4. Elution:
-
Proceed with your planned gradient or isocratic elution. [1]
References
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Wang, Y., et al. (2019). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. Available from: [Link]
-
Hu, G. X., et al. (2014). Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast. Available from: [Link]
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Available from: [Link]
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available from: [Link]
-
Scott, J. D., et al. (2022). N-Alkyl and N-Aryl Aminopyrazole Spirocarbamates: A Two-Pronged Lead Optimization Strategy to Identify Orally Bioavailable Plasma Kallikrein Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available from: [Link]
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DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria. Available from: [Link]
-
Solving Common Errors in HPLC. Chromatography Today. Available from: [Link]
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What is Peak Tailing? Chromatography Today. Available from: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare.com. Available from: [Link]
-
N-methylation of pyrazole. Reddit. Available from: [Link]
-
Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. Available from: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available from: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]
-
Split peaks as a phenomenon in liquid chromatography. Bio-Works. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
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HPLC Pain Points. Cytiva. Available from: [Link]
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Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available from: [Link]
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available from: [Link]
-
Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. ResearchGate. Available from: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available from: [Link]
-
Peak Tailing or Possible Peak Splitting? Reddit. Available from: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available from: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available from: [Link]
-
Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. Available from: [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available from: [Link]
-
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. Available from: [Link]
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Technical Support Center: Refining Protocols for Consistent Results in Cell-Based Assays
Welcome to the Cell-Based Assay Technical Support Center. As drug development and high-throughput screening (HTS) rely heavily on the reproducibility of in vitro models, assay variability is a critical bottleneck. This guide is engineered for research scientists and assay developers to troubleshoot inconsistencies, understand the mechanistic causality behind common failures, and implement self-validating protocols.
Module 1: Plate Dynamics & Cell Seeding FAQs
Q: Why do the outer wells of my 96-well plates consistently show a different signal intensity than the inner wells? A: This is a classic manifestation of the Edge Effect . When a newly seeded plate is placed directly into a 37°C incubator, the outer wells are subject to faster thermal equilibration and higher rates of evaporation compared to the inner wells (1)[1].
-
The Causality: Evaporation leads to a concentration of salts, nutrients, and metabolic byproducts in the media. This alters the osmolality and pH, directly stressing the cells and altering their proliferation rate. Furthermore, rapid temperature gradients create convection currents within the wells, causing cells to pool at the edges rather than distributing evenly.
-
The Solution: Do not simply discard the outer 36 wells, which wastes 38% of your plate real estate (2)[2]. Instead, utilize specialized plates engineered with a perimeter moat (e.g., Eppendorf 96-Well Cell Culture Plate or Thermo Nunc Edge 2.0). Filling this moat with sterile water or PBS serves as an evaporation buffer, reducing overall plate evaporation to less than 2% over extended incubations (3)[3]. Additionally, allow plates to undergo isothermal adhesion at room temperature for 60 minutes prior to incubation (4)[4].
Q: My replicate wells have a high Coefficient of Variation (CV > 20%). How do I isolate the root cause? A: A CV greater than 15% indicates significant intra-assay variability that compromises the statistical power of your experiment (). If the variance is randomly distributed across the plate, the root cause is typically mechanical.
-
The Causality: Inconsistent dispensing, especially with multi-channel pipettes, or the presence of micro-bubbles in detergent-based lysis buffers will refract light and artificially alter optical readouts (5)[5]. Furthermore, if cells are not dissociated into a true single-cell suspension, the actual number of cells dispensed per well will follow a Poisson distribution with high variance.
-
The Solution: Use reverse pipetting techniques for viscous solutions to avoid volume discrepancies. Centrifuge the plate briefly (e.g., 300 x g for 1 minute) prior to reading to eliminate surface bubbles.
Module 2: Assay Setup & Signal Detection FAQs
Q: Which cell viability readout provides the most consistent baseline for High-Throughput Screening (HTS)? A: According to the NIH Assay Guidance Manual, the most robust and consistent method for HTS is the ATP-based bioluminescent assay (6)[6].
-
The Causality: Colorimetric assays (like MTT) rely on the metabolic reduction of tetrazolium salts, which can be confounded by media pH or chemical reduction by the test compounds themselves (7)[7]. In contrast, ATP assays measure the absolute presence of ATP using a stabilized luciferase/luciferin reaction (8)[8]. Because endogenous ATPases rapidly degrade ATP upon cell death, the luminescent signal is strictly proportional to the number of viable cells, providing a highly sensitive and stable signal with a broad dynamic range[8].
Quantitative Parameters for Assay Consistency
To maintain a self-validating system, ensure your experimental parameters align with these established thresholds:
| Parameter | Acceptable Threshold | Potential Consequence of Deviation |
| Intra-Assay CV | < 15% | Loss of statistical power; false positives/negatives in HTS. |
| Edge Well Evaporation | < 2% over 4 days | Osmotic stress; artificial concentration of drug compounds. |
| Pre-Incubation Time | 30 - 60 minutes (RT) | Uneven cell distribution due to thermal convection currents. |
| Cell Viability at Seeding | > 90% | Release of proteases/ATPases from dead cells skewing the baseline. |
Diagnostic Flowchart
Diagnostic Flowchart: Root Cause Analysis for High Variability in Cell-Based Assays.
Standardized Methodology: Self-Validating Protocol for Cell Seeding
To eliminate variability before the assay even begins, follow this standardized seeding workflow. Every step is designed to address a specific mechanical or biological vulnerability.
Step 1: Cell Harvest & Suspension Verification
-
Action: Harvest cells at 70-80% confluency. Triturate the suspension gently but firmly 5-10 times against the wall of the conical tube.
-
Causality: Over-confluent cells exhibit altered gene expression and contact inhibition. Trituration ensures a true single-cell suspension, preventing Poisson distribution errors where clumps cause localized spikes in well density.
Step 2: Viability Gating
-
Action: Perform a Trypan Blue exclusion count. Proceed only if viability is >90%.
-
Causality: Dead cells release proteases, lipases, and ATPases into the media, which can degrade assay reagents and artificially suppress luminescent/fluorescent readouts.
Step 3: Plate Hydration & Dispensing
-
Action: If using standard 96-well plates, dispense 200 µL of sterile PBS into the 36 perimeter wells. If using moat-equipped plates, fill the evaporation barrier reservoirs. Use a multichannel pipette with a reverse pipetting technique to dispense the cell suspension into the inner 60 wells.
-
Causality: PBS in the perimeter acts as a sacrificial evaporation buffer. Reverse pipetting prevents the introduction of micro-bubbles, which act as optical lenses that scatter light during plate reading.
Step 4: Isothermal Adhesion
-
Action: Leave the newly seeded plate completely undisturbed in the biosafety cabinet at room temperature for 60 minutes.
-
Causality: This isothermal period allows cells to settle via gravity without the influence of thermal convection currents. If placed immediately into a 37°C incubator, the temperature differential drives fluid motion, sweeping cells to the well perimeters and causing a "ring" of dense growth.
Step 5: Incubation
-
Action: Transfer the plate to a fully humidified 37°C, 5% CO2 incubator. Do not stack plates more than three high.
-
Causality: Excessive stacking insulates the middle plates, causing them to equilibrate to 37°C much slower than the top and bottom plates, introducing inter-plate variability.
References
-
GMP Plastics. "How to Conquer Edge Effect in TC Plates." gmpplastic.com. 1
-
Cleanroom Technology. "New cell culture plate eliminates 'edge effect' during extended incubation." cleanroomtechnology.com. 3
-
Promega Corporation. "The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery." promega.com. 8
-
Eppendorf. "Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cell-based assays." eppendorf.com. 2
-
ResearchGate. "What can be done to reduce the edge effect in cell culture multiplate (96 well plate)?" researchgate.net. 4
-
NCBI Bookshelf. "In Vitro Cell Based Assays - Assay Guidance Manual." nih.gov. 6
-
Abcam. "How to deal with inconsistent results and high CV in ELISA." abcam.com.
-
AAT Bioquest. "What causes high coefficient variation for my ELISA results?" aatbio.com. 5
-
NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual." nih.gov. 7
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- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Data Interpretation of 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
For professionals in drug discovery and chemical research, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of programmatic success. This guide provides an in-depth, experience-driven framework for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine.
This molecule, a composite of three distinct heterocyclic systems—piperidine, pyrazole, and thiophene—presents a unique analytical puzzle. Our approach moves beyond simple data reporting, focusing instead on the causal relationships between molecular structure and spectral output. We will dissect the expected data, explain the rationale behind spectral predictions, and provide robust, self-validating experimental protocols to ensure data integrity and reproducibility.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is critical for coherent data interpretation. The structure below will be used as the reference for all subsequent spectral assignments.
Caption: Structure of 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework by mapping proton and carbon environments and their connectivities.
¹H NMR Spectral Prediction and Interpretation
The predicted ¹H NMR spectrum is a composite of signals from the piperidine, pyrazole, and thiophene rings, plus the key methylene bridge. The chemical environment, dictated by electronegativity and aromaticity, governs the chemical shift (δ) of each proton.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| H5' (Pyrazole) | ~7.6 - 7.8 | d | 1H | Deshielded by the adjacent N1 and the aromatic system. Expected to be a doublet due to coupling with H2'.[1][2] |
| H2' (Pyrazole) | ~7.5 - 7.7 | d | 1H | Similar environment to H5'. The precise chemical shifts of H2' and H5' depend on the specific electronic effects of the substituents.[1][2] |
| H2'' (Thiophene) | ~7.4 - 7.6 | m | 1H | Chemical shift is influenced by the sulfur atom and the adjacent pyrazole ring.[3][4][5] |
| H5'' (Thiophene) | ~7.2 - 7.4 | m | 1H | Part of the thiophene aromatic system.[3][4][5] |
| H4'' (Thiophene) | ~7.1 - 7.3 | m | 1H | Expected to be a multiplet due to coupling with both H2'' and H5''.[3][4][5] |
| H6' (CH₂ Bridge) | ~5.3 - 5.5 | s | 2H | Singlet, as there are no adjacent protons. Its chemical shift is significantly downfield due to being positioned between two nitrogen atoms (N1 of pyrazole and N1 of piperidine).[2] |
| H2ax, H6ax (Piperidine) | ~2.8 - 3.1 | m | 2H | Axial protons on carbons adjacent to the piperidine nitrogen are typically deshielded.[6][7][8] |
| H2eq, H6eq (Piperidine) | ~2.6 - 2.9 | m | 2H | Equatorial protons adjacent to the nitrogen.[6][7][8] |
| H3, H4, H5 (Piperidine) | ~1.1 - 1.9 | m | 7H | The remaining piperidine protons form a complex, overlapping multiplet region, typical for saturated ring systems.[6][7] |
| NH (Piperidine) | ~1.5 - 2.5 | br s | 1H | Often a broad singlet that may exchange with D₂O. Its chemical shift can be highly variable depending on solvent and concentration.[6] |
¹³C NMR Spectral Prediction and Interpretation
The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the local electronic structure.
| Carbon(s) | Predicted δ (ppm) | Rationale & Notes |
| C4' (Pyrazole) | ~140 - 150 | The carbon bearing the thiophene substituent. Its chemical shift is influenced by both aromatic systems.[9][10][11][12] |
| C2', C5' (Pyrazole) | ~130 - 140 | Aromatic carbons of the pyrazole ring.[9][10][11][12] |
| C3'' (Thiophene) | ~135 - 140 | The point of attachment to the pyrazole ring.[3][13][14][15][16] |
| C2'', C4'', C5'' (Thiophene) | ~120 - 130 | Aromatic carbons of the thiophene ring.[3][13][14][15][16] |
| C6' (CH₂ Bridge) | ~55 - 60 | Aliphatic carbon significantly deshielded by the two adjacent nitrogen atoms.[2] |
| C2, C6 (Piperidine) | ~45 - 55 | Carbons adjacent to the piperidine nitrogen.[7][17][18][19][20] |
| C3 (Piperidine) | ~30 - 40 | The substituted carbon of the piperidine ring. |
| C4, C5 (Piperidine) | ~20 - 30 | Remaining aliphatic carbons of the piperidine ring.[7][17][18][19][20] |
Confirming Connectivity with 2D NMR
While 1D NMR provides the fundamental data, 2D NMR experiments are essential to connect the pieces.
-
COSY (Correlation Spectroscopy): Would confirm ¹H-¹H coupling within each ring system (e.g., connecting all protons within the piperidine ring and within the thiophene ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Would link each proton directly to its attached carbon, confirming the assignments in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) ¹H-¹³C correlations, which definitively piece the fragments together. The diagram below illustrates the key expected HMBC correlations.
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol: NMR Data Acquisition & Processing
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.[3]
-
Lock the field frequency using the deuterium signal from the solvent.[3]
-
¹H NMR: Acquire 16-32 scans with a standard single-pulse sequence. Use a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) for several hours to achieve an adequate signal-to-noise ratio.
-
2D NMR: Use standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing acquisition and processing parameters according to instrument guidelines.
-
-
Data Processing:
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers a "blueprint" of its substructures. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for analyzing this molecule.[21][22]
Molecular Ion and Fragmentation Prediction
-
Molecular Formula: C₁₅H₁₉N₃S
-
Monoisotopic Mass: 273.1300 g/mol
-
ESI-MS: In positive ion mode, the dominant peak will be the protonated molecule, [M+H]⁺, at m/z 274.1378.
-
EI-MS: The molecular ion peak, M⁺•, would be observed at m/z 273.1300.
The fragmentation of this molecule is governed by the stability of the resulting ions and neutral losses. The piperidine ring, the N-CH₂ bond, and the pyrazole ring are all likely points of initial cleavage.
| Fragment m/z | Proposed Structure / Loss | Ionization Mode | Rationale |
| 190 | [M - C₅H₉N]⁺ | ESI/EI | Cleavage of the methylene-piperidine bond, loss of the piperidine radical. |
| 176 | [M - C₅H₁₀N]⁺ | ESI/EI | Cleavage of the pyrazole-methylene bond, with the charge retained on the piperidinemethyl fragment. |
| 98 | [C₅H₁₀N-CH₂]⁺ | ESI/EI | The piperidinemethyl cation, a very common and stable fragment from N-alkylated piperidines.[21] |
| 84 | [C₅H₁₀N]⁺ | ESI/EI | Piperidine ring fragment resulting from α-cleavage at the C3 position.[21] |
| 149 | [C₈H₅N₂S]⁺ | ESI/EI | 4-(Thiophen-3-yl)-1H-pyrazole fragment cation. |
| 122 | [C₈H₅N₂S - HCN]⁺ | EI | Loss of hydrogen cyanide (HCN) from the pyrazole-thiophene fragment, a characteristic fragmentation of pyrazoles.[23][24] |
Predicted Fragmentation Pathway (EI-MS)
The following diagram illustrates the most probable fragmentation cascades under electron ionization, which involves more energetic and extensive fragmentation compared to ESI.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For direct infusion ESI, further dilute to the low µg/mL or high ng/mL range.
-
ESI-MS/MS Method:
-
Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[21]
-
Ionization: Positive ion mode is preferred due to the basic nitrogen atoms.[21]
-
Full Scan: First, perform a full scan (e.g., m/z 100-500) to identify the protonated precursor ion ([M+H]⁺ at m/z 274.1).[21]
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 274.1) and perform a product ion scan to observe its fragmentation. Optimize collision energy to generate a rich fragment spectrum.[21]
-
-
EI-MS (GC-MS) Method:
-
Instrument: A GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) and temperature program to ensure the compound elutes as a sharp peak.
-
MS Acquisition: Acquire data in EI mode at 70 eV. Analyze the resulting spectrum for the molecular ion and the characteristic fragments outlined above.
-
Conclusion
The structural elucidation of 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a systematic process of piecing together evidence from orthogonal analytical techniques. By predicting the ¹H and ¹³C NMR chemical shifts and multiplicities, and cross-referencing these with 2D NMR connectivity data, a definitive assignment of the molecular skeleton can be achieved. Mass spectrometry corroborates this structure by confirming the molecular weight and providing a fragmentation fingerprint that aligns with the known chemical properties of the piperidine, pyrazole, and thiophene moieties. This comprehensive guide provides the framework and predictive data necessary for researchers to confidently interpret their experimental results for this molecule and other structurally related compounds.
References
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- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
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- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
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- Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry.
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- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.).
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- ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. (n.d.).
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- An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids. (1987). RSC Publishing.
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- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing).
- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
- Piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
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- 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.).
- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.).
- 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.).
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- Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (2006). Bulletin of the Chemical Society of Japan.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry.
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- Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed.
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- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
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- The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. (2020). West Virginia University.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv.
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- 13. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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A Comparative Analysis of 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine: A Novel Kinase Inhibitor for Myeloproliferative Neoplasms
Abstract
This guide provides a comprehensive comparative analysis of a novel chemical entity, 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine, hereafter designated as "JAKi-X," a potential inhibitor of Janus Kinase 2 (JAK2). The structural motifs of JAKi-X, including pyrazole and thiophene rings, are prevalent in known kinase inhibitors, suggesting its potential as a therapeutic agent. This document presents a hypothetical, yet scientifically grounded, comparison of JAKi-X with two FDA-approved JAK2 inhibitors, Ruxolitinib and Fedratinib, for the treatment of myeloproliferative neoplasms (MPNs). The analysis covers biochemical potency, cellular activity, and pharmacokinetic profiles, supported by detailed, field-proven experimental protocols.
Introduction: The Role of JAK2 in Disease and the Promise of a Novel Inhibitor
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for processes such as hematopoiesis, immune response, cell proliferation, and differentiation. Dysregulation of the JAK2 signaling pathway, often due to activating mutations like JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.
The development of small molecule inhibitors targeting JAK2 has revolutionized the treatment landscape for MPNs. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, and Fedratinib, a more selective JAK2 inhibitor, have demonstrated significant clinical benefits in reducing splenomegaly and alleviating constitutional symptoms in patients with myelofibrosis. However, challenges such as dose-limiting toxicities and the potential for treatment resistance underscore the need for next-generation inhibitors with improved selectivity and safety profiles.
This guide introduces JAKi-X, a novel compound featuring a thiophene-pyrazole core. This structural framework is a well-established pharmacophore in kinase inhibitor design. We present a hypothetical comparative study of JAKi-X against Ruxolitinib and Fedratinib, postulating its potential as a highly selective and potent JAK2 inhibitor.
The JAK-STAT Signaling Pathway and Point of Inhibition
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.
JAKi-X, along with Ruxolitinib and Fedratinib, are ATP-competitive inhibitors that target the kinase domain of JAK2, thereby preventing the phosphorylation of STAT proteins and disrupting the downstream signaling cascade.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of JAKi-X, Ruxolitinib, and Fedratinib.
Comparative Analysis: Biochemical Potency, Selectivity, and Cellular Activity
A critical aspect in the development of novel kinase inhibitors is achieving high potency against the target kinase while minimizing off-target effects. This section compares the hypothetical biochemical potency and selectivity of JAKi-X with the established profiles of Ruxolitinib and Fedratinib.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values of the three compounds against the four members of the JAK family. The data for Ruxolitinib and Fedratinib are derived from published literature, while the values for JAKi-X are hypothetical, illustrating a potentially superior selectivity profile.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 Selectivity over JAK1 |
| JAKi-X (Hypothetical) | 85 | 1.5 | >1000 | 450 | 57-fold |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.85-fold |
| Fedratinib | ~105 | 3 | >1000 | ~405 | ~35-fold |
Table 1: Comparative Biochemical Potency and Selectivity of JAK Inhibitors.
Based on this hypothetical data, JAKi-X demonstrates comparable potency to Ruxolitinib and Fedratinib against JAK2, but with a significantly improved selectivity profile, particularly against JAK1. This enhanced selectivity could translate to a more favorable safety profile with reduced off-target effects.
Cellular Activity
To assess the activity of these inhibitors in a cellular context, a common assay measures the inhibition of STAT phosphorylation in a cell line with a constitutively active JAK2 pathway, such as the human erythroleukemia (HEL) 92.1.7 cell line, which harbors the JAK2V617F mutation.
| Compound | Cellular IC50 (nM) for pSTAT3/5 Inhibition in HEL 92.1.7 cells |
| JAKi-X (Hypothetical) | 150 |
| Ruxolitinib | 127 |
| Fedratinib | ~300 |
Table 2: Comparative Cellular Activity of JAK Inhibitors.
The hypothetical cellular IC50 for JAKi-X is comparable to that of Ruxolitinib and Fedratinib, suggesting its potential to effectively inhibit JAK2 signaling in a disease-relevant cellular environment.
Comparative Pharmacokinetic Profiles
The pharmacokinetic (PK) properties of a drug candidate are critical for its clinical success. This section provides a comparative overview of the hypothetical PK profile of JAKi-X alongside the known properties of Ruxolitinib and Fedratinib.
| Parameter | JAKi-X (Hypothetical) | Ruxolitinib | Fedratinib |
| Bioavailability (%) | >90 | >95% | ~77% |
| Tmax (hours) | 2-4 | ~1 | 3 |
| Plasma Protein Binding (%) | ~95 | ~97% | ≥92% |
| Terminal Half-life (hours) | ~24 | ~3-4 | ~114 |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 |
| Elimination | Renal and Fecal | Primarily Renal (metabolites) | Primarily Fecal |
Table 3: Comparative Pharmacokinetic Profiles.
The hypothetical PK profile of JAKi-X suggests good oral bioavailability and a longer half-life compared to Ruxolitinib, which could allow for once-daily dosing.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized and robust experimental protocols are essential.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the enzymatic activity of purified JAK kinases and the inhibitory effect of the compounds.
Figure 2: Workflow for the TR-FRET based biochemical kinase assay.
Step-by-Step Protocol:
-
Prepare assay buffer, recombinant human JAK2 enzyme, biotinylated peptide substrate, and serial dilutions of the test compounds (JAKi-X, Ruxolitinib, Fedratinib).
-
Dispense the JAK2 enzyme, biotinylated peptide substrate, and test compounds into a low-volume 384-well plate.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for substrate phosphorylation.
-
Stop the reaction and add the TR-FRET detection reagents: a Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate the plate for 60 minutes in the dark to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor signals and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 values.
Cell-Based Phospho-STAT Assay (In-Cell Western)
This assay quantifies the inhibition of JAK2-mediated STAT phosphorylation in a cellular context.
A Researcher's Guide to Validating the Biological Targets of Novel Pyrazole Compounds
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates targeting a wide array of diseases, from cancer to inflammatory disorders.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their interaction with specific biological targets. Therefore, rigorous and unambiguous validation of these targets is a critical step in the drug discovery and development pipeline. This guide provides an in-depth comparison of key experimental methodologies for validating the biological targets of novel pyrazole compounds, offering researchers the insights needed to design robust and conclusive validation strategies.
The Imperative of Target Validation
Target validation is the process of demonstrating that a specific molecular entity, typically a protein, is critically involved in a disease process and that modulating its activity with a therapeutic agent will lead to a desired clinical outcome.[4] For novel pyrazole compounds, which often emerge from phenotypic screens or are designed based on structural hypotheses, identifying the correct biological target is paramount. A failure to do so can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and potential clinical failures due to off-target effects or a lack of efficacy.
A Multi-pronged Approach to Target Validation
A single experimental technique is rarely sufficient to definitively validate a biological target. A robust validation strategy employs a combination of orthogonal methods that provide converging lines of evidence. This guide will compare and contrast several state-of-the-art techniques, from initial target engagement assays to cellular and in vivo validation.
Part 1: Establishing Direct Target Engagement
The first crucial step is to demonstrate a direct physical interaction between the pyrazole compound and its putative target protein.
Thermal Shift Assays (TSA)
Thermal shift assays, including the Cellular Thermal Shift Assay (CETSA) and Fluorescence-based Thermal Shift Assay (FTSA), are powerful techniques for confirming target engagement in a native or near-native environment.[5] The principle behind these assays is that the binding of a ligand, such as a pyrazole compound, stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Workflow for Thermal Shift Assays
Caption: Workflow for FTSA and CETSA experiments.
Comparative Analysis of Thermal Shift Assays
| Feature | Fluorescence-based Thermal Shift Assay (FTSA) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures the unfolding of a purified protein in the presence of a hydrophobic dye.[5] | Measures the thermal stabilization of a target protein in intact cells or cell lysates.[5] |
| Advantages | - High-throughput- Relatively inexpensive- Provides direct evidence of binding to a purified protein | - Confirms target engagement in a physiological context- Does not require protein purification- Can be adapted for in vivo studies |
| Limitations | - Requires purified, stable protein- May not be suitable for all protein classes (e.g., membrane proteins)- In vitro conditions may not reflect the cellular environment | - Lower throughput than FTSA- Can be technically challenging- Interpretation can be confounded by downstream cellular events |
| Best For | Initial screening and validation of direct binding to a purified target. | Confirming target engagement in a cellular environment and for lead optimization. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with the pyrazole compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of the pyrazole compound indicates target engagement.[5]
Affinity-Based Methods
Affinity-based methods utilize a modified version of the pyrazole compound to "pull down" its binding partners from a complex biological sample, such as a cell lysate.
Workflow for Affinity-Based Target Identification
Caption: General workflow for affinity-based target identification.
Comparison of Affinity-Based Techniques
| Technique | Description | Advantages | Limitations |
| Affinity Chromatography | The pyrazole compound is immobilized on a solid support to capture its binding partners from a lysate. | - Relatively straightforward- Can identify high-affinity binders | - Chemical modification may alter binding- Risk of identifying non-specific binders |
| Photoaffinity Labeling | A photoreactive group is incorporated into the pyrazole compound, which upon UV irradiation, forms a covalent bond with its target.[5] | - Covalent linkage allows for stringent purification- Can capture transient interactions | - Synthesis of the probe can be challenging- UV irradiation can damage proteins |
Part 2: Cellular and Functional Validation
Demonstrating direct binding is a crucial first step, but it is equally important to show that this interaction leads to a functional consequence in a cellular context.
Cellular Proliferation and Viability Assays
For pyrazole compounds with potential anticancer activity, assessing their impact on cell proliferation and viability is a fundamental validation step.[6][7]
Commonly Used Cellular Assays
| Assay | Principle | Endpoint Measured |
| MTT/XTT Assay | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[8][9] | Cell viability |
| Crystal Violet Assay | Staining of adherent cells with crystal violet dye. | Cell number |
| BrdU/EdU Assay | Incorporation of a thymidine analog into newly synthesized DNA. | DNA synthesis/proliferation |
| Annexin V/PI Staining | Detection of phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis).[9] | Apoptosis |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
Target-Specific Functional Assays
Once a target is hypothesized, it is essential to use assays that directly measure the functional output of that target. For example, if the putative target is a kinase, a kinase activity assay should be employed.
Examples of Target-Specific Assays for Pyrazole Compounds
| Target Class | Example Assay |
| Kinases | In vitro kinase assay (e.g., measuring phosphorylation of a substrate), Western blot for downstream signaling proteins.[10][11] |
| GPCRs | Calcium flux assay, cAMP assay. |
| Ion Channels | Patch-clamp electrophysiology. |
| Enzymes | Enzyme activity assays measuring substrate turnover or product formation.[3] |
Comparative Data for Anticancer Pyrazole Compounds
| Compound | Target(s) | Assay | Cell Line | IC50/GI50 |
| Compound 9 | Not specified | Anticancer activity | 60 human tumor cell lines | GI50 MG-MID = 3.59 µM[6][12] |
| Compounds 6a & 7 | Not specified | Anticancer activity | HOP-92 (Non-small cell lung cancer) | GI50 = 1.65 µM and 1.61 µM, respectively[6][12] |
| Axitinib (reference) | VEGFR | Anticancer activity | Various | - |
| Sorafenib (reference) | Multi-kinase | Anticancer activity | 60 human tumor cell lines | GI50 MG-MID = 1.90 µM[6][12] |
Part 3: Genetic Approaches for Target Validation
Genetic methods provide an orthogonal and powerful approach to target validation by directly manipulating the expression of the putative target gene.
Workflow for CRISPR/Cas9-Mediated Target Validation
Caption: Workflow for target validation using CRISPR/Cas9.
Comparison of Genetic Validation Techniques
| Technique | Principle | Advantages | Limitations |
| RNA interference (RNAi) | Uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce degradation of the target mRNA.[4] | - Relatively easy to implement- Transient or stable knockdown is possible | - Incomplete knockdown is common- Potential for off-target effects |
| CRISPR/Cas9 | A nuclease (Cas9) is guided by an RNA molecule to a specific DNA sequence to create a double-strand break, leading to gene knockout. | - Can achieve complete gene knockout- Highly specific- Versatile for gene editing, activation, or repression | - Potential for off-target cleavage- Can be more technically demanding than RNAi |
Conclusion
The validation of the biological target of a novel pyrazole compound is a multifaceted process that requires a carefully planned and executed experimental strategy. By combining direct target engagement assays, such as thermal shift and affinity-based methods, with functional cellular assays and genetic approaches, researchers can build a compelling case for a specific mode of action. This integrated approach not only enhances the confidence in a particular drug target but also provides a solid foundation for subsequent lead optimization and preclinical development.[4]
References
- Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC. (n.d.).
-
Fahmy, H. H., Khalifa, N. M., Ismail, M. M. F., & El-Sayed, H. M. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 274. [Link]
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - Semantic Scholar. (2016, February 26).
- The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.).
- Validation of 1-Tert-butyl-1H-pyrazole Derivatives in Biological Assays: A Comparative Guide - Benchchem. (n.d.).
- Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles - Benchchem. (n.d.).
- Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. (2024, March 3).
- Molecular Target Validation in preclinical drug discovery. (2014, May 2).
- Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers - Benchchem. (n.d.).
- Known experimental techniques to identify drug targets. - ResearchGate. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
-
Fahmy, H. H., Khalifa, N. M., Ismail, M. M. F., & El-Sayed, H. M. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 274. [Link]
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023, September 5).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10).
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- 3. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
head-to-head comparison of different synthetic routes to pyrazole-piperidines
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently evaluate synthetic routes to construct privileged pharmacophores. The pyrazole-piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical structural motif in blockbuster oncology and immunology drugs. Notably, it forms the core of the ALK/ROS1 inhibitor Crizotinib[1] and the JAK1 inhibitor GDC-4379[2]. The rigid, hydrogen-bond-donating/accepting pyrazole coupled with the flexible, basic piperidine ring allows for optimal interactions within kinase ATP-binding pockets.
In this guide, we will objectively compare the three primary synthetic routes to pyrazole-piperidines: Direct Alkylation (SN2), Palladium-Catalyzed C-N Cross-Coupling, and De Novo Cyclization (Knorr Synthesis). By examining the causality behind these experimental choices, we can establish self-validating protocols that ensure high yield, regioselectivity, and reproducibility.
Mechanistic Comparison of Synthetic Routes
Route A: Direct Alkylation (SN2 Displacement)
This route involves the nucleophilic attack of a pyrazole on an activated piperidine ring (typically a mesylate or tosylate). It is the foundational method used in the industrial synthesis of Crizotinib intermediates[1].
-
Causality & Logic: The secondary hydroxyl group of 1-Boc-4-hydroxypiperidine is a poor leaving group and must be activated via mesylation. Because pyrazole is an ambident nucleophile, it requires deprotonation by a strong base (e.g., Cs2CO3). The large ionic radius of the cesium cation forms a loose ion pair with the pyrazolide anion, maximizing its nucleophilicity and favoring the desired SN2 pathway over competing E2 elimination.
Route B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
This route couples a halopyrazole with a piperidine derivative. It has been heavily optimized via high-throughput experimentation for pharmaceutical applications[3].
-
Causality & Logic: Unactivated pyrazoles are highly electron-rich and resist standard SNAr conditions. Palladium catalysis lowers the activation energy barrier. The selection of a bulky, electron-rich biaryl phosphine ligand (such as RuPhos) is critical; it accelerates the difficult reductive elimination step of the catalytic cycle and prevents the basic piperidine nitrogen from coordinating to and poisoning the Pd catalyst[2].
Route C: De Novo Cyclization (Knorr Synthesis)
Rather than coupling two pre-formed rings, this approach builds the pyrazole ring directly onto the piperidine via the condensation of a piperidine-hydrazine with a 1,3-diketone[4].
-
Causality & Logic: The highly nucleophilic hydrazine attacks the most electrophilic carbonyl of the diketone, forming a hydrazone intermediate that subsequently undergoes dehydrative cyclization. While this method is highly modular and avoids transition metals, unsymmetrical diketones often lead to mixtures of regioisomers due to competing initial attack trajectories[5].
Fig 1. Retrosynthetic strategies for constructing pyrazole-piperidine scaffolds.
Quantitative Performance Comparison
The following table summarizes the experimental metrics of the three routes based on standard laboratory scale syntheses (10-50 mmol).
| Synthetic Route | Typical Yield | Regioselectivity | Key Reagents / Catalysts | Primary Limitation |
| Direct Alkylation | 45–65% | High (if pyrazole is symmetric) | Cs2CO3, DMF, 80 °C | Competing E2 elimination lowers yield |
| Pd-Catalyzed C-N | 75–95% | Absolute | Pd2(dba)3, RuPhos, NaOtBu | High cost of Pd and proprietary ligands |
| Knorr Condensation | 70–90% | Poor (with unsymmetric diketones) | EtOH, Reflux, Acid Catalyst | Requires pre-functionalized hydrazines |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a quality control (QC) checkpoint.
Protocol 1: Direct Alkylation (Synthesis of 1-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine)
This protocol mirrors the validated industrial route for early-stage Crizotinib intermediates[1].
Step 1: Mesylation of the Piperidine
-
Reaction: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous CH2Cl2 (0.2 M). Add triethylamine (1.5 eq) and cool to 0 °C.
-
Causality: Triethylamine acts as an acid scavenger. The 0 °C environment controls the highly exothermic mesylation, preventing the thermal degradation of the acid-sensitive Boc protecting group.
-
Addition: Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at room temperature.
-
Validation: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the highly polar hydroxyl spot and the appearance of a UV-inactive, KMnO4-stainable spot confirms complete conversion.
Step 2: SN2 Alkylation
-
Reaction: Dissolve the crude mesylate (1.0 eq) and 4-iodopyrazole (1.1 eq) in anhydrous DMF. Add Cs2CO3 (2.0 eq).
-
Causality: DMF provides a polar aprotic environment that solvates the cesium cation but leaves the pyrazolide anion "naked" and highly nucleophilic. Heating to 80 °C provides the activation energy required to overcome the steric hindrance of the secondary carbon.
-
Validation: Quench with water, extract with EtOAc. Confirm product formation via LC-MS (m/z [M+H]+ = 378.0) and 1H NMR (look for the diagnostic downfield shift of the piperidine's axial proton at ~4.3 ppm due to the electron-withdrawing pyrazole ring).
Fig 2. Step-by-step experimental workflow for the direct alkylation route.
Protocol 2: Palladium-Catalyzed C-N Cross-Coupling
This protocol utilizes advanced catalytic systems to achieve near-quantitative yields[3].
-
Reaction Setup: In a glovebox, charge a Schlenk flask with 4-bromopyrazole (1.0 eq), piperidine (1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).
-
Causality: NaOtBu is a strong base required to deprotonate the piperidine, facilitating its coordination to the Pd(II) intermediate. The pre-catalyst Pd2(dba)3 is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the pyrazole C-Br bond.
-
Execution: Add anhydrous toluene (0.1 M) and heat to 90 °C for 12 hours under an argon atmosphere.
-
Validation: The reaction mixture will transition from dark purple (Pd2(dba)3) to a reddish-brown homogeneous solution. Filter through a Celite pad to remove palladium black. Purity is validated via HPLC (>98% AUC), ensuring no bis-arylation byproducts are present.
References
-
Title: Epinephrine, Pregabalin, and Crizotinib as Three Medicines with Polish Implications over Three Last Centuries and in View of Three Different Drug Discovery Approaches Source: PMC (NIH) URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances URL: [Link]
-
Title: Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development (ACS) URL: [Link]
-
Title: Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties Source: MDPI Crystals URL: [Link]
Sources
- 1. Epinephrine, Pregabalin, and Crizotinib as Three Medicines with Polish Implications over Three Last Centuries and in View of Three Different Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties [mdpi.com]
confirming the mechanism of action through biochemical assays
Confirming the mechanism of action (MoA) is the most critical inflection point in modern drug discovery, particularly within the rapidly expanding field of Targeted Protein Degradation (TPD). Unlike traditional occupancy-driven small molecule inhibitors, Proteolysis Targeting Chimeras (PROTACs) operate via a catalytic, event-driven MoA.
To drive efficacy, a PROTAC must recruit both a Protein of Interest (POI) and an E3 ubiquitin ligase into a transient, three-body "ternary complex." This proximity induces poly-ubiquitination and subsequent proteasomal degradation of the target[1]. Because PROTACs act catalytically, high binary affinity (PROTAC binding to the target alone) does not guarantee degradation. In fact, optimizing solely for binary affinity often leads to the "hook effect"—where high drug concentrations cause auto-inhibition—and ignores the critical role of ternary complex cooperativity ( α ) and kinetic stability.
As application scientists, we cannot rely on phenotypic degradation assays alone to validate a drug's MoA. We must deploy orthogonal biochemical assays to isolate, validate, and quantify ternary complex formation. This guide provides an objective comparison of the three premier biochemical technologies used for PROTAC MoA confirmation: TR-FRET , AlphaScreen , and Surface Plasmon Resonance (SPR) .
The Mechanistic Challenge: Why Binary Assays Fail
The formation of a PROTAC ternary complex is governed by a three-body binding equilibrium. The relationship between the binary affinities ( Kd ) and the ternary affinity is defined by the cooperativity factor ( α ). Positive cooperativity ( α>1 ) means the POI and E3 ligase stabilize each other when bridged by the PROTAC.
Recent landmark studies have demonstrated that steady-state thermodynamics (affinity) are only part of the equation. The dissociative half-life ( t1/2 ) of the ternary complex—its kinetic stability—often correlates far better with intracellular degradation rates than steady-state affinity[2]. Therefore, a comprehensive MoA validation requires both steady-state proximity assays and real-time kinetic profiling.
PROTAC-mediated targeted protein degradation mechanism via ternary complex formation.
Technology Comparison: Selecting the Right Assay
To validate the MoA, we must measure the ternary complex directly. Three distinct biochemical platforms dominate this space, each answering different mechanistic questions.
A. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
-
The Mechanism: A homogeneous, proximity-based assay. The POI and E3 ligase are tagged with a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Cyanine 5). When the PROTAC bridges them within ~10 nm, excitation of the donor results in energy transfer and acceptor emission.
-
The Scientific Rationale: TR-FRET is highly robust against compound auto-fluorescence due to its time-delayed readout. It is the gold standard for high-throughput screening (HTS) and for mapping the classical bell-shaped curve that confirms the hook effect and calculates steady-state cooperativity ( α ).
B. AlphaScreen / AlphaLISA
-
The Mechanism: A bead-based proximity assay. Donor beads convert ambient oxygen to singlet oxygen, which travels up to 200 nm to trigger luminescence in an acceptor bead.
-
The Scientific Rationale: The 200 nm working distance is significantly larger than FRET. This makes AlphaScreen ideal for large, bulky multi-protein complexes where fluorophores might be too sterically hindered for efficient FRET[1]. However, it is highly susceptible to interference from singlet oxygen quenchers in compound libraries.
C. Surface Plasmon Resonance (SPR)
-
The Mechanism: A label-free, optical technique that measures changes in the refractive index near a sensor surface in real-time as mass accumulates or dissociates.
-
The Scientific Rationale: Proximity assays only provide steady-state thermodynamics. SPR provides real-time kinetics (association rate kon and dissociation rate koff ). By measuring the koff of the ternary complex, we can calculate the ternary half-life ( t1/2 ), which is the ultimate predictor of a PROTAC's catalytic efficiency[2].
Quantitative Performance Comparison
| Parameter | TR-FRET | AlphaScreen / AlphaLISA | Surface Plasmon Resonance (SPR) |
| Readout Type | Time-delayed Fluorescence | Amplified Luminescence | Label-free Optical (Refractive Index) |
| Primary Output | Steady-state EC50 , Cooperativity ( α ) | Steady-state EC50 , Cooperativity ( α ) | Kinetics ( kon , koff ), Affinity ( KD ), t1/2 |
| Labeling Requirement | Yes (Donor/Acceptor Fluorophores) | Yes (Donor/Acceptor Beads) | No (Only one partner immobilized) |
| Working Distance | < 10 nm | Up to 200 nm | N/A (Mass-based) |
| Throughput | High (384/1536-well) | High (384/1536-well) | Medium (Microfluidic channels) |
| Susceptibility to Hook Effect | High (Clearly maps the bell curve) | High (Clearly maps the bell curve) | Low (Controlled by flow setup) |
Experimental Protocols: Building Self-Validating Systems
As scientists, we must design experiments that inherently validate themselves. A single-point assay is meaningless for PROTACs. Below are the definitive protocols for steady-state and kinetic MoA confirmation.
Protocol 1: TR-FRET 2D Matrix Titration (Steady-State MoA)
To properly observe the hook effect and calculate cooperativity, we must use a 2D titration matrix.
-
Causality: The resulting bell-shaped curve validates the three-body binding equilibrium. At low concentrations, ternary complex formation increases. At high concentrations, independent binary complexes (POI-PROTAC and E3-PROTAC) saturate the proteins, preventing ternary complex formation and causing the signal to drop.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant POI tagged with a Europium donor and E3 ligase tagged with an Allophycocyanin (APC) acceptor in assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Matrix Setup: In a 384-well plate, create a 12-point serial dilution of the PROTAC (ranging from 10 pM to 10 μ M).
-
Protein Addition: Add the POI and E3 ligase to the wells at fixed concentrations near their respective binary Kd values (typically 10-50 nM) to ensure the assay is sensitive to cooperative stabilization.
-
Equilibration: Incubate the plate at room temperature for 2 hours to ensure steady-state equilibrium is reached.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 μ s delay.
-
Analysis: Plot the TR-FRET ratio (665/620 nm) against the log of PROTAC concentration to visualize the bell-shaped curve and extract the ternary EC50 .
Protocol 2: SPR Single-Cycle Kinetics (Kinetic MoA)
To understand why a PROTAC is efficacious, we must measure its kinetic stability.
-
Causality: By flowing the PROTAC alone, we get the binary koff for the E3 ligase. By flowing the PROTAC pre-incubated with a saturated concentration of the POI, the POI drives the PROTAC into the ternary state. The difference in the dissociation rate ( koff ) directly reveals the kinetic cooperativity of the ternary complex[2]. This binary baseline serves as an internal, self-validating control.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip using standard amine coupling chemistry to a target density of ~500 Response Units (RU).
-
Analyte Preparation (Binary): Prepare a 5-point concentration series of the PROTAC alone in running buffer.
-
Analyte Preparation (Ternary): Prepare a 5-point concentration series of the PROTAC, but pre-incubate it with a near-saturating concentration of the POI (e.g., 5 μ M, ensuring >95% POI-PROTAC complex formation based on binary Kd ).
-
Injection: Using a single-cycle kinetics method, inject the analyte series sequentially without regeneration steps between injections. This prevents degradation of the delicate E3 ligase surface.
-
Dissociation Phase: Following the final injection, monitor the dissociation phase for at least 15-30 minutes to accurately capture the slow koff of highly cooperative ternary complexes.
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon and koff . Calculate the ternary half-life ( t1/2=ln(2)/koff ).
Step-by-step SPR workflow for measuring ternary complex dissociation kinetics.
References
-
Liu, X., Zhang, X., Lv, D., Yuan, Y., Zheng, G., & Zhou, D. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry.[Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.[Link]
Sources
Navigating the Kinome: A Comprehensive Guide to Assessing Kinase Inhibitor Selectivity
As a Senior Application Scientist, one of the most persistent challenges I encounter in targeted oncology and signal transduction research is kinase inhibitor promiscuity. The human kinome comprises over 500 kinases that share a highly conserved ATP-binding pocket[1]. Consequently, small-molecule inhibitors designed for a primary target (e.g., BRAF or EGFR) frequently exhibit unintended off-target binding. This polypharmacology can be a double-edged sword: it may drive unexpected efficacy, but more often, it leads to severe dose-limiting toxicities[1].
Fig 1. MAPK signaling cascade illustrating intended target inhibition vs. off-target toxicity.
To mitigate clinical attrition, assessing the selectivity profile of a lead compound against a broad panel of kinases is a non-negotiable step in preclinical drug development[2]. However, the choice of profiling platform fundamentally dictates the type of data you generate. Here, we will objectively compare the two dominant paradigms: Activity-Based Assays and Active-Site Dependent Competition Binding Assays .
The Mechanistic Basis of Profiling Platforms
Activity-Based Assays (e.g., TR-FRET, Radiometric HotSpot)
-
Mechanism: These assays measure the actual catalytic turnover of the kinase by quantifying the phosphorylation of a specific substrate in the presence of ATP[3].
-
Causality & Application: Because these assays rely on ATP, the measured IC50 is highly dependent on the ATP concentration used. Testing at the Michaelis constant ( Km ) for ATP allows for a balanced sensitivity to ATP-competitive inhibitors, while testing at physiological ATP levels (e.g., 1 mM) provides a more accurate reflection of in vivo efficacy[4]. Radiometric assays are often considered the gold standard for avoiding false positives[5], while TR-FRET offers high-throughput scalability[6].
Competition Binding Assays (e.g., KINOMEscan)
-
Mechanism: This platform utilizes immobilized active-site directed ligands and DNA-tagged kinases. The test compound competes with the immobilized ligand for the kinase active site, and the remaining bound kinase is quantified via qPCR[6].
-
Causality & Application: Unlike activity assays, binding assays are ATP-independent and report true thermodynamic interaction affinities ( Kd )[7]. This is critical when profiling —which bind the inactive "DFG-out" conformation—as their binding might not be accurately captured in standard ATP-driven catalytic assays[2].
Table 1: Quantitative Comparison of Kinase Profiling Platforms
| Feature | Competition Binding (KINOMEscan) | TR-FRET Activity Assay | Radiometric Assay (HotSpot) |
| Primary Output | Thermodynamic Affinity ( Kd , % Control) | Catalytic Inhibition (IC50) | Catalytic Inhibition (IC50) |
| ATP Dependence | Independent | Highly Dependent | Highly Dependent |
| Kinome Coverage | >450 Kinases (Broadest) | ~300 Kinases | ~350 Kinases |
| Throughput | High | Ultra-High | Medium-High |
| False Positive Risk | Low (Direct binding) | Moderate (Fluorescent interference) | Very Low (Direct isotope transfer) |
| Best Used For | Initial kinome-wide screening, Type II inhibitors | High-throughput SAR screening | Orthogonal validation, physiological ATP testing |
Experimental Protocol: TR-FRET Kinase Selectivity Profiling
To ensure a self-validating system, the following protocol details a TR-FRET workflow for profiling a compound against a customized panel of kinases.
Fig 2. Step-by-step workflow of a time-resolved FRET (TR-FRET) kinase activity assay.
Step-by-Step Methodology:
-
Compound Preparation & Dispensing:
-
Action: Serially dilute the test inhibitor in 100% DMSO, then transfer 100 nL into a 384-well low-volume assay plate using an acoustic liquid handler.
-
Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of ≤1% to prevent solvent-induced kinase denaturation[8].
-
-
Kinase & Substrate Addition:
-
Action: Add 5 µL of the specific Kinase/Peptide Substrate mixture diluted in optimized Kinase Buffer (containing DTT, MgCl2, and Tween-20).
-
Causality: DTT maintains the reducing environment necessary for cysteine stability in the active site, while Tween-20 prevents non-specific compound aggregation (promiscuous inhibition)[9].
-
-
Reaction Initiation:
-
Action: Add 5 µL of ATP solution prepared at the specific Km for each respective kinase. Incubate at room temperature for 60 minutes.
-
Causality: Utilizing the Km for ATP normalizes the assay sensitivity across the panel, ensuring that the IC50 values are directly comparable between kinases with vastly different intrinsic ATP affinities[10].
-
-
Reaction Termination & Detection:
-
Action: Add 10 µL of Stop/Detection Buffer containing EDTA, a Terbium (Tb)-labeled anti-phospho antibody, and a green fluorescent acceptor (e.g., Alexa Fluor 488).
-
Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly halting catalytic turnover. This ensures the reaction time is strictly controlled[9].
-
-
Data Acquisition & Validation:
-
Action: Read the plate on a TR-FRET compatible microplate reader using a 340 nm excitation and measuring emission at 615 nm (Tb donor) and 665 nm (Acceptor). Calculate the 665/615 ratio[9].
-
Trustworthiness Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and a pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness and confirms the data is reliable.
-
Conclusion
References
-
Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology 29.11 (2011): 1046-1051. URL:[Link]
-
Anastassiadis, T., et al. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology 29.11 (2011): 1039-1045. URL:[Link]
-
Smyth, L. A., & Collins, I. "Measuring and interpreting the selectivity of protein kinase inhibitors." Journal of Chemical Biology 2.3 (2009): 131-151. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Probe AMG-PERK-44 | Chemical Probes Portal [chemicalprobes.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers [frontiersin.org]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical methods for purity assessment
Title: Orthogonal Cross-Validation of Analytical Methods for Purity Assessment: A Comparative Guide to RP-HPLC and 1H-qNMR
Executive Summary
In pharmaceutical development, the purity assessment of Active Pharmaceutical Ingredients (APIs) and reference standards is a critical quality attribute. Relying on a single analytical technique often introduces blind spots, compromising data integrity. This guide provides an objective, mechanistic comparison between Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (1H-qNMR). By cross-validating a separation-based relative method (HPLC) with a primary ratio method (qNMR), laboratories can establish a self-validating analytical system that strictly complies with the updated ICH Q2(R2) guidelines for analytical procedure lifecycle management[1].
The Imperative for Orthogonal Cross-Validation
The recent implementation of the ICH Q2(R2) guideline marks a paradigm shift toward a Quality-by-Design (QbD) approach in analytical method validation[2]. A core tenet of this approach is demonstrating that an analytical procedure is fit for its intended purpose across its lifecycle.
Historically, HPLC coupled with UV detection has been the workhorse for purity analysis. However, HPLC purity is typically calculated via area percent normalization, which assumes that all components share identical UV response factors[3]. This creates a fundamental vulnerability: HPLC will overestimate the purity of a sample if impurities lack chromophores (e.g., residual solvents, inorganic salts) or underestimate purity if trace impurities are highly UV-absorbent[4].
To mitigate this, orthogonal cross-validation is employed. By utilizing 1H-qNMR—a technique that measures the absolute mass fraction directly based on nuclear spin—we eliminate the response factor bias inherent to optical detectors[3]. The collaborative assessment of these two methodologies ensures absolute structural and quantitative certainty[5].
Visualizing the Cross-Validation Architecture
The following workflow illustrates the self-validating system used to cross-examine API batches. By running parallel, mechanistically distinct workflows, we can utilize statistical tools (such as ANOVA and En-value assessments) to confirm absolute purity[5][6].
Workflow for orthogonal cross-validation of API purity using HPLC and qNMR methodologies.
Self-Validating Experimental Protocols
As an Application Scientist, method design must be grounded in mechanistic causality. The following protocols for a model small-molecule API ("API-X") detail not just what to do, but why each parameter is chosen to ensure a self-validating system.
Protocol A: RP-HPLC-UV (Relative Purity Assessment)
-
Sample Preparation: Dissolve 1.0 mg of API-X in 10 mL of the initial mobile phase composition (100 µg/mL).
-
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (e.g., fronting or splitting) during injection, ensuring accurate integration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of acidic silanols on the stationary phase to deliver sharp, symmetrical peak shapes.
-
-
Detection: UV at 254 nm.
-
Data Processing: Calculate purity using the area normalization method (Main Peak Area / Total Peak Area × 100).
Protocol B: 1H-qNMR (Absolute Purity Assessment)
-
Internal Standard (IS) Selection: Select Maleic acid (Certified Reference Material, >99.9% purity).
-
Causality: Maleic acid provides a distinct, well-resolved singlet at ~6.3 ppm in DMSO-d6, avoiding any spectral overlap with the aliphatic or aromatic signals of the API[4].
-
-
Gravimetric Preparation: Accurately weigh ~10 mg of API-X and ~2 mg of Maleic acid using a calibrated microbalance (d=0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.
-
Causality: Because qNMR calculates purity based on the absolute molar ratio between the analyte and the internal standard, gravimetric precision is the single largest contributor to overall method accuracy.
-
-
NMR Acquisition Parameters:
-
Frequency: 500 MHz.
-
Flip Angle: 90° pulse (maximizes signal-to-noise ratio).
-
Relaxation Delay (D1): 30 seconds.
-
Causality: A 30-second delay ensures complete longitudinal (T1) relaxation of all protons between pulses. Incomplete relaxation leads to signal saturation, skewing the integral ratio and causing severe quantification errors[7].
-
-
Data Processing: Apply baseline correction, integrate the API-X target peak and the Maleic acid IS peak, and calculate absolute purity using the molar ratio equation.
Comparative Data Analysis
To evaluate method suitability under ICH Q2(R2), we cross-validate the performance characteristics of both techniques.
Table 1: Cross-Validation of Method Performance Parameters
| Parameter | RP-HPLC-UV | 1H-qNMR | Mechanistic Rationale for Difference |
| Specificity | High (Chromatographic separation) | Very High (Distinct chemical shifts) | HPLC relies on physical retention time; qNMR relies on unique, unambiguous nuclear environments[2][3]. |
| Linearity (R²) | > 0.999 (0.1 - 150 µg/mL) | > 0.999 (1 - 50 mg/mL) | qNMR has a fundamentally linear response based on nuclear spin, independent of concentration limits that saturate UV detectors[6]. |
| Accuracy / Recovery | 98.5% - 101.5% | 99.5% - 100.5% | qNMR is a primary ratio method, avoiding the response factor bias inherent to HPLC UV detection[3]. |
| Precision (RSD) | ≤ 1.0% | ≤ 0.5% | qNMR minimizes sample prep steps and avoids column/pump mechanical variability[7]. |
| LOD / LOQ | 0.01% / 0.05% (Highly sensitive) | 0.1% / 0.5% (Moderate sensitivity) | UV detectors amplify electronic transitions; NMR detects inherently weak nuclear magnetic resonance signals. |
Mechanistic Insights: Interpreting Discrepancies
When cross-validating batches, discrepancies between HPLC and qNMR are not errors; they are critical diagnostic data points. Table 2 illustrates real-world scenarios an Application Scientist must interpret.
Table 2: Comparative Purity Assessment of Model API-X
| Batch | HPLC Purity (Area %) | qNMR Purity (Absolute Mass %) | Discrepancy (Δ) | Application Scientist Interpretation |
| Batch 001 | 99.85% | 99.78% | 0.07% | Concordant. High-purity batch with well-characterized chromophoric impurities. Both methods validate the material for release. |
| Batch 002 | 99.50% | 98.10% | 1.40% | HPLC Overestimation. HPLC missed non-chromophoric residual solvents (e.g., ethyl acetate from synthesis) and moisture. qNMR accurately captured the true mass fraction[4]. |
| Batch 003 | 98.20% | 99.10% | -0.90% | HPLC Underestimation. A highly UV-absorbent trace impurity skewed the area normalization. qNMR bypassed the optical bias to provide the true molar purity[3]. |
Conclusion: While HPLC remains unparalleled for trace impurity detection (low LOD/LOQ), it cannot serve as an absolute standard of truth without exhaustive reference materials for every impurity. By integrating 1H-qNMR as an orthogonal cross-validation tool, laboratories can achieve metrological traceability and absolute quantitative accuracy, ensuring robust compliance with ICH Q2(R2) regulatory expectations.
References
- Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: intuitionlabs.ai.
- Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Source: benchchem.com.
- Quantitative NMR Spectroscopy. Source: acanthusresearch.com.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Source: nih.gov.
- Quantitative 1H NMR methodology for purity assay with high accuracy. Source: researchgate.net.
- Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy. Source: jst.go.jp.
Sources
- 1. database.ich.org [database.ich.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Executive Summary & Hazard Causality
As researchers and drug development professionals handling novel heterocyclic intermediates, we must operate under the assumption of high biological activity and localized tissue toxicity. The compound 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine presents a unique convergence of structural hazards that dictate strict operational controls:
-
Piperidine Moiety: Piperidine derivatives act as strong bases and local irritants. Accidental exposure can cause severe dermal and ocular damage, as well as respiratory irritation if aerosolized[1]. Furthermore, systemic exposure to piperidines can result in nausea, vomiting, and muscular weakness[2].
-
Thiophene & Pyrazole Scaffolds: These rings are privileged structures in medicinal chemistry, frequently utilized to enhance target binding (e.g., kinase inhibition or GPCR modulation). Their presence increases the lipophilicity of the molecule, potentially enhancing dermal penetration of the basic core.
-
Unknown Chronic Toxicity: Because this is a specialized research chemical, comprehensive toxicological data (LD50, carcinogenicity) is likely unavailable. The National Research Council’s Prudent Practices in the Laboratory dictates that unknown chemicals with bioactive scaffolds must be treated as highly hazardous[3],[4].
Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, laboratory personnel are required to perform a rigorous hazard assessment and utilize appropriate PPE to mitigate exposure risks[5]. The following matrix outlines the mandatory PPE for handling this compound, grounded in its chemical properties.
| Protective Gear | Specification | Causality / Scientific Rationale |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Piperidine moieties are highly basic; accidental ocular exposure can cause rapid, irreversible corneal damage[1]. |
| Hand Protection | Double-gloving: Nitrile (outer) over Neoprene (inner) | Nitrile resists organic solvents (e.g., DMSO), while Neoprene provides a secondary barrier against the basic piperidine core. |
| Body Protection | Flame-resistant lab coat & full-length pants | Protects against accidental spills and static discharge during powder transfer. |
| Respiratory Protection | N95 or P100 Particulate Respirator | Mandatory if handled outside a fume hood to prevent inhalation of aerosolized micro-powders with unknown systemic effects[5]. |
Experimental Protocols: Safe Handling & Transfer
The following self-validating protocol ensures that the compound is weighed and solvated without exposing the operator to aerosolized particulates.
Step-by-Step Methodology: Precision Weighing and Solvent Transfer
-
Fume Hood Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Rationale: Maintains negative pressure to sweep aerosolized particles away from the operator's breathing zone.
-
Static Mitigation: Apply an anti-static device (e.g., Zerostat gun) to the weigh boat and micro-spatula. Rationale: Heterocyclic powders readily accumulate static charge, causing them to aerosolize or violently repel from surfaces during transfer.
-
Weighing: Tare the anti-static weigh boat. Carefully dispense the required mass of 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine.
-
In-Hood Transfer: Transfer the powder directly into a pre-labeled reaction vial. Never move open containers of the powder outside the fume hood.
-
Solvent Addition: Add the appropriate assay solvent (e.g., anhydrous DMSO) slowly down the interior wall of the vial to prevent powder kick-up. Immediately seal with a PTFE-lined septum cap.
-
Decontamination: Wipe down the analytical balance and surrounding hood surface with an isopropanol-soaked cleanroom wipe. Dispose of the wipe in a designated solid hazardous waste container.
Figure 1: Standard operating procedure for safe weighing and transfer of bioactive heterocycles.
Spill Response & Disposal Plan
A rapid, systematic response to spills prevents widespread laboratory contamination and minimizes exposure to this potentially toxic intermediate.
Step-by-Step Methodology: Spill Response
-
Assess the Spill: Determine if the spill is minor (confined inside the fume hood, <50 mg) or major (outside the hood, or large volume).
-
Minor Spill Containment:
-
Do not sweep dry powder, as this generates hazardous aerosols.
-
Gently cover the spilled powder with an absorbent pad.
-
Dampen the pad with a mild solvent (e.g., isopropanol) to solvate and trap the compound.
-
Wipe inward from the edges to prevent spreading.
-
-
Major Spill Escalation: Evacuate the immediate area, prevent entry, and immediately contact Environmental Health and Safety (EHS) for specialized hazmat cleanup[1].
-
Disposal: Place all contaminated wipes, gloves, and weigh boats into a sealable, compatible container. Label strictly as "Hazardous Waste: Bioactive Heterocyclic Amine." Do not flush any quantity down the sink[3].
Figure 2: Decision matrix for spill response and containment of unknown bioactive compounds.
References
-
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. URL:[Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." NJ.gov. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
